Glutaric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQEDHGNNZCLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4, Array | |
| Record name | GLUTARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20436 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GLUTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13521-83-0 (di-hydrochloride salt), 3343-88-2 (mono-hydrochloride salt) | |
| Record name | Glutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2021654 | |
| Record name | Glutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Glutaric acid appears as colorless crystals or white solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid, Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline], Solid, COLOURLESS CRYSTALS. | |
| Record name | GLUTARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20436 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glutaric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5433 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | GLUTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992), 200 °C @ 20 MM HG, 303.00 °C. @ 760.00 mm Hg | |
| Record name | GLUTARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20436 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glutaric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03553 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLUTARIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN CONCENTRATED SULFURIC ACID, 1600.0 mg/mL, Solubility in water, g/100ml at 20 °C: 63.9 | |
| Record name | GLUTARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20436 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glutaric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03553 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLUTARIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | GLUTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.424 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.429 @ 15 °C/4 °C, 1.4 g/cm³ | |
| Record name | GLUTARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20436 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GLUTARIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GLUTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 311.9 °F ; 10 mmHg at 384.8 °F (NTP, 1992), 0.00000288 [mmHg] | |
| Record name | GLUTARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20436 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glutaric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5433 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
LARGE, MONOCLINIC PRISMS, COLORLESS CRYSTALS | |
CAS No. |
110-94-1 | |
| Record name | GLUTARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20436 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutaric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03553 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLUTARIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H849F7N00B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLUTARIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | GLUTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
207.5 °F (NTP, 1992), 97.5-98 °C, 95.8 °C, 98 °C | |
| Record name | GLUTARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20436 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glutaric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03553 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLUTARIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | GLUTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to Glutaric Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and experimental analysis of glutaric acid. This compound, systematically named pentanedioic acid, is a five-carbon linear dicarboxylic acid.[1][2][3][4][5] It is naturally produced in the body during the metabolism of certain amino acids, such as lysine and tryptophan. This document serves as a technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of its chemical nature and reactions.
Chemical Structure and Identification
This compound is an alpha,omega-dicarboxylic acid, meaning the carboxylic acid functional groups are located at the ends of the aliphatic carbon chain. The five-carbon backbone provides it with distinct physical and chemical properties compared to shorter-chain (succinic) and longer-chain (adipic) dicarboxylic acids.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Reference |
| IUPAC Name | Pentanedioic acid | |
| Other Names | 1,3-Propanedicarboxylic acid, n-Pyrotartaric acid | |
| CAS Number | 110-94-1 | |
| Chemical Formula | C₅H₈O₄ | |
| Linear Formula | COOH(CH₂)₃COOH | |
| SMILES | C(CC(=O)O)CC(=O)O | |
| Molecular Weight | 132.11 g/mol |
Physicochemical Properties
This compound appears as colorless crystals or a white solid. Its physical properties are summarized below.
Table 2: Physical and Chemical Properties
| Property | Value | Conditions | Reference |
| Melting Point | 95 - 99 °C | - | |
| Boiling Point | 200 °C | at 20 mmHg | |
| 302 - 304 °C | at 760 mmHg (with decomposition) | ||
| Density | 1.429 g/cm³ | at 15 °C or 77°F | |
| Acidity (pKa) | pKa₁ = 4.31 - 4.34 | at 25 °C | |
| pKa₂ = 5.22 | at 25 °C | ||
| Vapor Pressure | 0.022 hPa | at 18.5 °C |
Table 3: Solubility Profile
| Solvent | Solubility | Temperature | Reference |
| Water | 430 g/L | 20 °C | |
| 639 g/L | 20 °C | ||
| Ethanol | Soluble | - | |
| Ether | Soluble | - | |
| Chloroform | Soluble | - | |
| Benzene | Soluble | - | |
| Petroleum Ether | Slightly Soluble | - |
Chemical Synthesis and Reactions
This compound can be synthesized through various chemical routes. It is also generated as a byproduct in the industrial production of adipic acid.
As a dicarboxylic acid, this compound undergoes reactions typical of carboxylic acids, such as esterification, amide formation, and reduction. Upon heating, it readily forms a cyclic anhydride.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the two dissociation constants (pKa₁ and pKa₂) of this compound.
Materials:
-
This compound (analytical grade)
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
Deionized, CO₂-free water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
250 mL beaker
-
50 mL burette
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.33 g (2.5 mmol) of this compound and dissolve it in 100 mL of deionized water in a 250 mL beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the tip of the burette filled with 0.1 M NaOH below the surface of the solution.
-
Titration: Begin stirring the solution gently. Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Endpoint Detection: Continue the titration past the second equivalence point. The equivalence points are identified as the points of the steepest slope on the titration curve (pH vs. volume of NaOH).
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the volume of NaOH at the first and second half-equivalence points. The pH at the first half-equivalence point is equal to pKa₁.
-
The pH at the second half-equivalence point (halfway between the first and second equivalence points) is equal to pKa₂.
-
Alternatively, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the equivalence points.
-
Purification by Recrystallization
This protocol describes the purification of solid this compound based on its high solubility in hot water and lower solubility in cold water.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. If necessary, add small portions of hot water to achieve full dissolution, avoiding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass to air dry or place them in a desiccator.
Structural Confirmation by ¹H NMR Spectroscopy
This protocol details sample preparation for analysis by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to confirm the chemical structure.
Materials:
-
Purified this compound
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
NMR tube
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is common for carboxylic acids) directly in a clean, dry NMR tube.
-
Analysis: Cap the NMR tube and invert it several times to ensure a homogeneous solution. Place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Expected Spectrum: The ¹H NMR spectrum of this compound should exhibit two distinct signals:
-
A triplet corresponding to the four protons on the carbons alpha to the carbonyl groups (C2 and C4).
-
A quintet corresponding to the two protons on the central beta carbon (C3).
-
A broad singlet for the two acidic protons of the carboxyl groups, although its position can vary and it may exchange with residual water in the solvent.
-
Applications and Safety
This compound serves as a versatile building block in chemical synthesis. It is used in the production of polymers like polyesters and polyamides. The hydrogenation of this compound yields 1,5-pentanediol, a common plasticizer. It also finds use as a raw material for producing glutaric anhydride, which is an initiator for polymerization.
Safety: this compound may cause skin and eye irritation. It should be handled with appropriate personal protective equipment, including gloves and safety glasses. Incompatible with bases, oxidizing agents, and reducing agents.
References
The Crossroads of Catabolism: A Technical Guide to the Role of Glutaric Acid in Lysine and Tryptophan Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biochemical pathways governing the catabolism of lysine and tryptophan, with a central focus on the formation and metabolic fate of glutaric acid. A comprehensive understanding of these pathways is critical for researchers and clinicians, particularly in the context of inborn errors of metabolism such as Glutaric Aciduria Type I (GA1). This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the core metabolic and diagnostic pathways.
Introduction: The Significance of Lysine and Tryptophan Catabolism
Lysine and tryptophan are essential amino acids, meaning they cannot be synthesized by the human body and must be obtained through diet. Their catabolic pathways are not only crucial for amino acid homeostasis but also serve as important sources of energy, ultimately feeding into the tricarboxylic acid (TCA) cycle. These pathways converge at the formation of glutaryl-CoA, a key intermediate whose subsequent metabolism is vital for preventing the accumulation of toxic byproducts.
The primary enzyme responsible for the metabolism of glutaryl-CoA is glutaryl-CoA dehydrogenase (GCDH). A deficiency in this enzyme leads to the accumulation of this compound, 3-hydroxythis compound, and glutarylcarnitine, resulting in the neurometabolic disorder Glutaric Aciduria Type I (GA1)[1][2][3]. GA1 is characterized by severe neurological damage, particularly to the basal ganglia, leading to a progressive movement disorder[4][5]. This guide will elucidate the intricate biochemical steps that underpin both normal and pathological metabolism of lysine and tryptophan.
Biochemical Pathways
The catabolism of lysine and tryptophan, while originating from distinct precursors, converges to produce glutaryl-CoA. This intermediate is then oxidatively decarboxylated to crotonyl-CoA by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).
Lysine Catabolism: The Saccharopine Pathway
In humans, the primary route for lysine degradation is the saccharopine pathway, which occurs within the mitochondria. This multi-step process can be summarized as follows:
-
Formation of Saccharopine: L-lysine and α-ketoglutarate are condensed by the enzyme lysine-ketoglutarate reductase to form saccharopine.
-
Formation of α-Aminoadipate-δ-semialdehyde: Saccharopine is then oxidized by saccharopine dehydrogenase to yield L-glutamate and α-aminoadipate-δ-semialdehyde.
-
Formation of α-Aminoadipate: α-Aminoadipate-δ-semialdehyde is subsequently oxidized by α-aminoadipate semialdehyde dehydrogenase to α-aminoadipate.
-
Formation of α-Ketoadipate: Through a transamination reaction catalyzed by aminoadipate aminotransferase , α-aminoadipate is converted to α-ketoadipate.
-
Formation of Glutaryl-CoA: Finally, α-ketoadipate undergoes oxidative decarboxylation to form glutaryl-CoA, a reaction catalyzed by the α-ketoadipate dehydrogenase complex .
References
- 1. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glutaryl-coa dehydrogenase gcdh: Topics by Science.gov [science.gov]
- 3. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Glutaric Acid and its Derivatives in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of glutaric acid and its derivatives in biological systems. It covers the core biochemistry, associated pathologies, quantitative data on key metabolites, and detailed experimental protocols relevant to the field.
Introduction
This compound is a five-carbon dicarboxylic acid that serves as an intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan.[1] While a normal metabolite, the accumulation of this compound and its derivatives can have severe pathological consequences, primarily neurological. This guide will delve into the intricacies of these compounds, with a focus on Glutaric Aciduria Type 1 (GA-I) and the oncometabolite 2-hydroxyglutarate (2-HG).
Core Biochemistry and Metabolic Pathways
The central enzyme in the catabolism of lysine, hydroxylysine, and tryptophan is the mitochondrial flavoprotein glutaryl-CoA dehydrogenase (GCDH) .[2][3][4] This enzyme catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[3]
Lysine and Tryptophan Catabolism
Mutations in the GCDH gene lead to deficient GCDH activity, resulting in the accumulation of glutaryl-CoA. This excess glutaryl-CoA is then hydrolyzed to this compound or converted to other derivatives, such as 3-hydroxythis compound and glutarylcarnitine.
2-Hydroxyglutarate Metabolism
2-Hydroxyglutarate (2-HG) exists as two enantiomers, D-2-HG and L-2-HG. Both are structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG). In healthy individuals, 2-HG is present at very low levels. However, under certain pathological conditions, its concentration can rise significantly.
-
D-2-Hydroxyglutarate: Certain cancers, particularly gliomas and acute myeloid leukemia, harbor mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes. These mutations confer a neomorphic activity, causing the enzymes to convert α-KG to D-2-HG.
-
L-2-Hydroxyglutarate: Under hypoxic or acidic conditions, promiscuous activity of enzymes like lactate dehydrogenase (LDH) and malate dehydrogenase (MDH) can lead to the production of L-2-HG from α-KG.
Elevated levels of both D- and L-2-HG can act as oncometabolites by competitively inhibiting α-KG-dependent dioxygenases, which are involved in epigenetic regulation and cellular signaling.
Pathologies Associated with this compound and its Derivatives
Glutaric Aciduria Type 1 (GA-I)
GA-I is an autosomal recessive inherited disorder caused by a deficiency of the GCDH enzyme. The resulting accumulation of this compound and 3-hydroxythis compound is neurotoxic, particularly affecting the basal ganglia. If untreated, GA-I can lead to acute encephalopathic crises, often triggered by illness or metabolic stress, resulting in severe dystonia and dyskinesia.
2-Hydroxyglutaric Acidurias
These are a group of rare neurometabolic disorders characterized by the accumulation of D-2-HG, L-2-HG, or both. These conditions lead to progressive neurological deterioration.
Cancer
As mentioned, mutations in IDH1 and IDH2 leading to the production of D-2-HG are a hallmark of several cancers. 2-HG is considered an oncometabolite because its accumulation drives tumorigenesis through epigenetic dysregulation and altered cellular metabolism.
Quantitative Data
The following tables summarize the concentrations of key metabolites in various biological fluids under normal and pathological conditions.
Table 1: this compound Concentrations
| Analyte | Matrix | Condition | Concentration Range | Units |
| This compound | Urine | Healthy Pediatric | < 13 - < 15 | mmol/mol creatinine |
| This compound | Urine | GA-I (High Excretor) | > 4,514 | mmol/mol creatinine |
| This compound | Urine | GA-I (Low Excretor) | 8.13 | mmol/mol creatinine |
Data compiled from multiple sources.
Table 2: 3-Hydroxythis compound Concentrations
| Analyte | Matrix | Condition | Concentration Range | Units |
| 3-Hydroxythis compound | Plasma | Healthy | ≤25.2 | ng/mL |
| 3-Hydroxythis compound | Urine | Healthy | ≤ 35.0 | µmol/mmol creatinine |
| 3-Hydroxythis compound | Urine | GA-I (High Excretor) | 17.26 | mmol/mol creatinine |
| 3-Hydroxythis compound | Urine | GA-I (Low Excretor) | 5.23 | mmol/mol creatinine |
Data compiled from multiple sources.
Table 3: Glutarylcarnitine (C5DC) Concentrations
| Analyte | Matrix | Condition | Concentration Range | Units |
| Glutarylcarnitine (C5DC) | Urine | Healthy | < 5.2 | mmol/mol creatinine |
| Glutarylcarnitine (C5DC) | Urine | GA-I | 14 - 522 | mmol/mol creatinine |
| Glutarylcarnitine (C5DC) | Plasma | GA-I (Glutaric Acidemia Type II) | 0.21 | µmol/L |
Data compiled from multiple sources.
Table 4: 2-Hydroxyglutarate Concentrations in Cancer
| Analyte | Matrix | Condition | Concentration Range | Units |
| Total 2-HG | Glioma Tissue | IDH1-mutant | 5 - 35 | µmol/g |
| Total 2-HG | Glioma Tissue | IDH1 wild-type | >100-fold less than mutant | µmol/g |
| R-2-HG | Chondrosarcoma Serum | IDH-mutant | Median: 364.1 | ng/mL |
| R-2-HG | Chondrosarcoma Serum | IDH wild-type | Median: 275.3 | ng/mL |
| R-2-HG | Healthy Donor Serum | - | Median: 82.6 | ng/mL |
Data compiled from multiple sources.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids
This protocol is a standard method for the analysis of organic acids in urine.
5.1.1. Sample Preparation and Extraction
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 3000 rpm for 5 minutes to remove any particulate matter.
-
Transfer a specific volume of supernatant (often normalized to creatinine concentration) to a clean glass tube.
-
Add an internal standard (e.g., a stable isotope-labeled version of a target analyte or a non-endogenous compound).
-
Acidify the urine to a pH of approximately 1-2 with HCl.
-
Extract the organic acids with an organic solvent such as ethyl acetate. This is typically done twice.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
5.1.2. Derivatization
To make the organic acids volatile for GC analysis, they must be derivatized. A common method is silylation.
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.
-
Incubate the mixture at 60-70°C for 30-60 minutes.
5.1.3. GC-MS Analysis
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-1MS).
-
Employ a temperature gradient program to separate the analytes. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C).
-
The mass spectrometer is typically operated in full scan mode to identify all detectable compounds, or in selected ion monitoring (SIM) mode for targeted quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acylcarnitine Profiling
This method is commonly used for newborn screening and the diagnosis of inborn errors of metabolism.
5.2.1. Sample Preparation (from Dried Blood Spots)
-
Punch a small disc (e.g., 3 mm) from a dried blood spot (DBS) card.
-
Place the disc in a well of a microtiter plate.
-
Add an extraction solvent, typically methanol containing stable isotope-labeled internal standards for the acylcarnitines of interest.
-
Agitate the plate for a set period (e.g., 30 minutes) to extract the analytes.
-
Transfer the supernatant to a new plate for analysis.
5.2.2. LC-MS/MS Analysis
-
Inject the sample extract into the LC-MS/MS system.
-
Use a reverse-phase column (e.g., C8 or C18) for separation.
-
Employ a gradient elution with mobile phases such as water and acetonitrile, both containing a modifier like formic acid.
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify specific acylcarnitines based on their precursor and product ion transitions.
Glutaryl-CoA Dehydrogenase (GCDH) Enzyme Assay
This assay measures the activity of the GCDH enzyme in patient samples, such as cultured fibroblasts or leukocytes.
5.3.1. Principle
The assay measures the reduction of an artificial electron acceptor by the FADH₂ produced during the conversion of glutaryl-CoA to crotonyl-CoA.
5.3.2. Reagents
-
Potassium phosphate buffer
-
Glutaryl-CoA (substrate)
-
Electron Transfer Flavoprotein (ETF) (electron acceptor)
-
An artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Cell lysate (from cultured fibroblasts or leukocytes)
5.3.3. Procedure
-
Prepare a cell lysate from the patient's sample.
-
In a cuvette, combine the potassium phosphate buffer, ETF, and DCPIP.
-
Add the cell lysate and incubate to allow for temperature equilibration.
-
Initiate the reaction by adding glutaryl-CoA.
-
Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer. The rate of absorbance decrease is proportional to the GCDH activity.
Conclusion
This compound and its derivatives are critical molecules in human health and disease. Understanding their metabolism and the consequences of their dysregulation is essential for the diagnosis and treatment of conditions like Glutaric Aciduria Type 1 and for the development of novel cancer therapies targeting IDH mutations. The analytical methods outlined in this guide provide the tools necessary for researchers and clinicians to investigate and manage these complex metabolic disorders.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. familiasga.com [familiasga.com]
- 4. Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of Glutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaric acid, a five-carbon dicarboxylic acid, is a molecule of significant interest in various scientific and industrial fields, including pharmaceuticals, polymers, and as a biomarker for certain metabolic disorders. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective application and for the development of robust formulations and processes. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic solvents, its stability under various conditions, and its metabolic significance. Detailed experimental protocols for the determination of these properties are also presented, along with a visualization of its key metabolic pathway.
Introduction
This compound, systematically named pentanedioic acid, is a linear dicarboxylic acid with the chemical formula C₅H₈O₄.[1] It typically exists as a colorless crystalline solid at room temperature.[1] Its two carboxylic acid functional groups confer upon it a high degree of polarity, which dictates its solubility characteristics. Furthermore, this compound is an important intermediate in the metabolism of the essential amino acids lysine and tryptophan.[2] Disruptions in this metabolic pathway can lead to the serious inherited neurometabolic disorder, glutaric aciduria type 1.[3]
This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the solubility and stability of this compound, crucial for its handling, formulation, and study.
Solubility of this compound
The solubility of a compound is a fundamental property that influences its absorption, distribution, and bioavailability in pharmaceutical applications, as well as its utility in various chemical reactions and formulations.
Aqueous Solubility
This compound is highly soluble in water.[4] This high solubility is attributed to the presence of two polar carboxylic acid groups that can readily form hydrogen bonds with water molecules. At room temperature, the water-solubility of this compound is over 50% (w/w), which is significantly higher than that of related linear dicarboxylic acids such as adipic and succinic acids, which are only soluble to a few percent.
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 g Water) |
| 20 | 63.9 |
| 25 | 81.3 |
| 30 | 102.0 |
| 40 | 157.0 |
| 50 | 240.0 |
Note: Data compiled from various sources. Exact values may vary depending on experimental conditions.
The solubility of this compound in water increases with temperature, a common characteristic for most solid solutes.
Solubility in Organic Solvents
This compound exhibits variable solubility in organic solvents, largely dependent on the polarity of the solvent.
-
Polar Organic Solvents: It is soluble in polar organic solvents such as ethanol and methanol.
-
Non-Polar Organic Solvents: Its solubility is limited in non-polar solvents like benzene and chloroform, and it is only slightly soluble in petroleum ether.
Table 2: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent | Solubility |
| Ethanol | Soluble |
| Methanol | Soluble |
| Diethyl Ether | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Benzene | Soluble |
| Petroleum Ether | Slightly Soluble |
Effect of pH on Solubility
The solubility of this compound is influenced by the pH of the aqueous solution. As a dicarboxylic acid, it can donate two protons, and its ionization state is dependent on the pH. The pKa values for the two carboxylic acid groups are approximately 4.34 and 5.42. At pH values below its first pKa, the non-ionized form predominates, which is less soluble than its ionized forms. As the pH increases above the pKa values, the carboxylic acid groups deprotonate to form the more soluble carboxylate anions (glutarate). This is a critical consideration in the formulation of oral and injectable drug products.
Stability of this compound
The stability of a chemical compound refers to its ability to resist chemical change or decomposition under various environmental conditions. Understanding the stability of this compound is essential for determining its shelf-life, storage conditions, and compatibility with other substances.
Thermal Stability
This compound is a stable solid under normal storage conditions. It has a melting point ranging from 95 to 98 °C. Upon heating, it decomposes slightly at temperatures between 302-304 °C. On further heating, it may emit acrid smoke and toxic fumes of carbon monoxide and carbon dioxide.
Chemical Stability and Incompatibilities
This compound is incompatible with strong bases, oxidizing agents, and reducing agents. As a carboxylic acid, it will react with bases in an exothermic neutralization reaction to form salts and water.
Stability in Aqueous Solutions (pH Effect)
The stability of this compound in aqueous solutions is pH-dependent. While specific quantitative data on its degradation kinetics at various pH values is not extensively available in the public domain, it is generally considered stable in acidic to neutral aqueous solutions under normal conditions. At alkaline pH, the carboxylate form is predominant, which may be more susceptible to certain degradation pathways, although this compound itself is a relatively stable molecule. A study on the abiotic degradation of glutaraldehyde, a related compound, showed that its degradation to this compound was followed by further metabolism, and the overall degradation was pH-dependent, with a shorter half-life at pH 9 compared to pH 5 and 7.
Photostability
Information on the photostability of this compound is limited. Generally, aliphatic carboxylic acids do not have strong chromophores that absorb in the near-UV and visible regions of the electromagnetic spectrum, suggesting they are likely to be relatively photostable. However, photodegradation can occur, often initiated by other photosensitive molecules or through complex photochemical reactions. For instance, the photooxidation of dicarboxylic acids in atmospheric aerosols has been studied, indicating that longer-chain dicarboxylic acids can be photochemically broken down into smaller ones.
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the solubility and stability of this compound.
Determination of Equilibrium Solubility (Shake-Flask Method)
This method is widely used to determine the equilibrium solubility of a solid in a solvent.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed, thermostatically controlled container (e.g., a glass flask).
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration or centrifugation. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.
-
Quantification: Accurately measure the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a titration method.
-
Calculation: Express the solubility as the mass of solute per unit mass or volume of the solvent (e.g., g/100 g solvent or mg/mL).
Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Stability Testing: Effect of pH
This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Preparation: Prepare stock solutions of this compound of a known concentration in each buffer solution.
-
Incubation: Store the solutions in sealed, light-protected containers at a constant temperature (e.g., 25 °C or 40 °C).
-
Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples for the concentration of this compound and the presence of any degradation products using a stability-indicating analytical method, such as HPLC.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH. Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.
Photostability Testing
This protocol is based on the ICH Q1B guideline for photostability testing of new active substances.
Methodology:
-
Sample Preparation: Place a sample of solid this compound, spread in a thin layer, in a chemically inert and transparent container. Prepare a solution of this compound in a suitable solvent (e.g., water) and place it in a chemically inert and transparent container.
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples and the dark controls to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. A xenon lamp or a metal halide lamp can be used.
-
Analysis: After the exposure period, analyze both the exposed samples and the dark controls for any physical changes (e.g., color change) and for the concentration of this compound and the formation of degradation products using a validated stability-indicating HPLC method.
-
Evaluation: Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.
Workflow for Photostability Testing
References
Glutaric Acid's Indirect but Pivotal Role in the Krebs Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaric acid is not a direct intermediate of the Krebs (Tricarboxylic Acid) cycle. Its significance in cellular metabolism, particularly in relation to the Krebs cycle, is primarily understood through the pathophysiology of Glutaric Aciduria Type 1 (GA1). This inherited metabolic disorder, caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase, leads to the accumulation of this compound and its derivative, 3-hydroxythis compound.[1][2][3] These accumulating metabolites do not participate in the normal Krebs cycle but instead exert significant inhibitory effects on key components of the cycle, leading to a profound disruption of cellular energy metabolism. This guide provides an in-depth examination of the metabolic pathway of this compound, the mechanism of its interference with the Krebs cycle, and the analytical methods used to study these processes.
The Metabolic Pathway of this compound
This compound is an intermediate in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.[2][4] The final steps of this pathway occur within the mitochondrial matrix.
The key enzyme in this pathway is glutaryl-CoA dehydrogenase (GCDH) . This flavoprotein catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA, which can then be further metabolized.
Glutaryl-CoA Dehydrogenase Deficiency (Glutaric Aciduria Type 1)
In individuals with GA1, a genetic mutation in the GCDH gene leads to a deficiency in the GCDH enzyme. This enzymatic block prevents the normal breakdown of glutaryl-CoA, leading to its accumulation. The excess glutaryl-CoA is then hydrolyzed to this compound or converted to 3-hydroxythis compound. It is the buildup of these two acids in tissues and body fluids that is the hallmark of GA1.
Figure 1: Simplified metabolic pathway of this compound.
Mechanism of Krebs Cycle Disruption
The accumulation of this compound and 3-hydroxythis compound in GA1 disrupts the Krebs cycle through multiple mechanisms, leading to a severe energy deficit, particularly in the brain.
Inhibition of α-Ketoglutarate Dehydrogenase Complex
Glutaryl-CoA, which accumulates upstream of the enzymatic block, has been shown to be an uncompetitive inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC) , a critical enzyme in the Krebs cycle that converts α-ketoglutarate to succinyl-CoA. This inhibition directly slows the flux of the Krebs cycle, reducing the production of NADH and subsequently ATP.
Impairment of Succinate Transport
This compound and 3-hydroxythis compound are known to be substrates for Na+-coupled dicarboxylate transporters. These transporters are crucial for the transfer of the Krebs cycle intermediate succinate between different cell types in the brain, such as from astrocytes to neurons. By competing with succinate for these transporters, glutaric and 3-hydroxyglutaric acids inhibit the uptake of succinate by neurons. This disruption of succinate transport can lead to a localized deficiency of this Krebs cycle intermediate within neurons, further impairing cellular respiration.
Figure 2: Mechanisms of Krebs cycle inhibition by this compound and its precursors.
Quantitative Data
The concentrations of this compound and 3-hydroxythis compound are significantly elevated in individuals with GA1 compared to healthy controls. These measurements are crucial for the diagnosis and monitoring of the disease.
| Analyte | Specimen | Control Range (mmol/mol creatinine) | GA1 Patient Range (mmol/mol creatinine) | Citation |
| This compound | Urine | 1.1 - 9.7 (free) 4.1 - 32 (total) | Significantly elevated | |
| 3-Hydroxythis compound | Urine | 1.4 - 8.0 (free) 2.6 - 11.7 (total) | Significantly elevated |
Note: The ranges for GA1 patients can vary widely depending on the severity of the disease and metabolic state.
Experimental Protocols
Measurement of Glutaric and 3-Hydroxythis compound
a) Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This is a common method for the analysis of organic acids in urine. The acids are first extracted from the urine sample and then derivatized to make them volatile. The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry.
-
Methodology:
-
Sample Preparation: A urine sample is subjected to liquid-liquid extraction.
-
Derivatization: The extracted organic acids are derivatized, often using a trimethylsilyl (TMS) agent.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the compounds based on their boiling points and interactions with the column. The mass spectrometer then fragments the compounds and detects the resulting ions, allowing for identification and quantification.
-
Quantification: Stable isotope-labeled internal standards for this compound and 3-hydroxythis compound are often used for accurate quantification.
-
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This method offers high sensitivity and specificity. It involves separating the underivatized or derivatized acids by liquid chromatography followed by detection with a tandem mass spectrometer.
-
Methodology:
-
Sample Preparation: Urine samples can be diluted and directly injected, or a simple extraction can be performed. Derivatization may be used to improve chromatographic separation and detection.
-
LC Separation: The sample is injected into an HPLC or UPLC system, and the analytes are separated on a chromatographic column.
-
MS/MS Detection: The separated analytes are ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity.
-
c) High-Performance Liquid Chromatography (HPLC) with Fluorescence Derivatization
-
Principle: This method involves derivatizing the carboxylic acid groups of glutaric and 3-hydroxythis compound with a fluorescent tag, allowing for sensitive detection by a fluorescence detector after HPLC separation.
-
Methodology:
-
Derivatization: Glutaric and 3-hydroxyglutaric acids in a urine sample are derivatized with a fluorescent agent such as 1-pyrenebutyric hydrazide (PBH).
-
HPLC Separation: The fluorescent derivatives are separated on a C18 column.
-
Fluorescence Detection: The separated derivatives are detected by a fluorescence detector at specific excitation and emission wavelengths.
-
Assessment of Krebs Cycle Inhibition
a) Enzyme Activity Assays
-
Principle: The activity of specific Krebs cycle enzymes, such as the α-ketoglutarate dehydrogenase complex, can be measured in tissue homogenates or isolated mitochondria in the presence and absence of potential inhibitors like glutaryl-CoA.
-
Methodology:
-
Preparation of Mitochondria/Tissue Homogenate: Mitochondria are isolated from tissue samples (e.g., mouse liver or brain) by differential centrifugation.
-
Enzyme Assay: The activity of KGDHC is typically measured spectrophotometrically by following the reduction of NAD+ to NADH at 340 nm in the presence of its substrate, α-ketoglutarate.
-
Inhibition Studies: The assay is performed with and without the addition of varying concentrations of glutaryl-CoA to determine its inhibitory effect.
-
b) Succinate Transport Studies in Cell Culture
-
Principle: The effect of glutaric and 3-hydroxythis compound on the transport of succinate can be assessed using cultured cells, such as astrocytes and neurons.
-
Methodology:
-
Cell Culture: Primary astrocytes and neurons are cultured from animal models (e.g., wild-type and Gcdh-deficient mice).
-
Uptake Assay: Cells are incubated with radiolabeled [14C]succinate in the presence or absence of varying concentrations of glutaric and 3-hydroxythis compound. The amount of radioactivity taken up by the cells is then measured to determine the rate of succinate transport.
-
Efflux Assay: Cells are pre-loaded with [14C]succinate, and the medium is then replaced with a fresh medium. The amount of radioactivity released from the cells into the medium over time is measured to determine the rate of succinate efflux.
-
Figure 3: Experimental workflow for the analysis of this compound and its impact on the Krebs cycle.
Conclusion
While not a direct participant, this compound and its metabolic precursor, glutaryl-CoA, have a profound impact on the Krebs cycle. The study of Glutaric Aciduria Type 1 has been instrumental in elucidating these interactions. The accumulation of these metabolites leads to a significant impairment of cellular energy production through the inhibition of key Krebs cycle enzymes and the disruption of essential metabolite transport. A thorough understanding of these mechanisms is critical for the development of therapeutic strategies for GA1 and provides valuable insights into the intricate regulation of cellular metabolism. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the complex relationship between this compound metabolism and the Krebs cycle.
References
The Discovery and Enduring Significance of Glutaric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaric acid, a simple five-carbon linear dicarboxylic acid, holds a significant position in the landscape of organic chemistry and biochemistry. Since its discovery, it has evolved from a laboratory curiosity to a key intermediate in industrial polymer synthesis and a crucial metabolite in human physiology. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological relevance of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, consolidated quantitative data, and visual representations of its metabolic and synthetic pathways.
Discovery and Historical Context
The first known use of the term "this compound" dates to around 1885. Its name is likely derived from "gluten" and "tartaric acid". Early research identified its presence in natural sources such as green sugar beets and in the water extracts of crude wool.
While the exact first isolation is not definitively documented in the readily available scientific literature, early preparative methods emerged in the late 19th and early 20th centuries. These laboratory preparations were crucial for characterizing the fundamental properties of the acid and laid the groundwork for its later applications. Key historical syntheses that enabled the study of this compound include the hydrolysis of trimethylene cyanide and the oxidation of cyclopentanone. These methods, detailed in early volumes of Organic Syntheses, provided reliable access to the compound for the scientific community.
Physicochemical Properties of this compound
This compound, with the systematic IUPAC name pentanedioic acid, is a white crystalline solid at room temperature.[1] Unlike its shorter-chain dicarboxylic acid relatives, succinic and adipic acids, which have limited water solubility, this compound is highly soluble in water, exceeding 50% (w/w) at room temperature.[2] It is also soluble in alcohol, ether, and chloroform.
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₄ | |
| Molar Mass | 132.12 g/mol | |
| Melting Point | 95–98 °C | |
| Boiling Point | 200 °C at 20 mmHg | |
| Water Solubility | >50% (w/w) at room temperature | |
| pKa₁ | 4.34 | |
| pKa₂ | 5.41 | |
| Appearance | Colorless crystals or white solid |
Key Experimental Protocols
The following sections provide detailed methodologies for two historically significant syntheses of this compound. These protocols are adapted from established procedures in Organic Syntheses.
Synthesis of this compound from Trimethylene Cyanide
This method, a classic example of nitrile hydrolysis, provides a reliable route to this compound.
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser, place 100 g (1.06 moles) of trimethylene cyanide and 500 g (424 cc, 4.8 moles) of concentrated hydrochloric acid (sp. gr. 1.18).
-
Reflux the mixture for approximately four hours.
-
Evaporate the solution to dryness, preferably under reduced pressure. The resulting solid residue consists of this compound and ammonium chloride.
-
Extract the dry residue with approximately 300 cc of boiling ether.
-
Filter the ether solution and perform two additional extractions of the residue with 100 cc portions of boiling ether.
-
Combine the ether extracts and evaporate to a volume of 150–200 cc, at which point crystallization of the acid will begin.
-
Add 1 liter of benzene to the concentrated ether solution and heat until the this compound completely dissolves.
-
Cool the solution in an ice-salt bath to induce crystallization.
-
Collect the first crop of crystals by filtration.
-
Concentrate the filtrate to approximately one-third of its original volume and cool to obtain a second crop of this compound.
-
The total yield of this compound is typically in the range of 83–85% of the theoretical amount, with a melting point of 97–98 °C.
Synthesis of this compound by Oxidation of Cyclopentanone
This procedure details the oxidative ring-opening of a cyclic ketone to yield the dicarboxylic acid.
Procedure:
-
In a 2-liter round-bottomed, three-necked flask equipped with a mechanical stirrer and two large-bore condensers, place 200 cc of 50% nitric acid and 0.25 g of vanadium pentoxide.
-
Heat the flask to 65–70 °C in a water bath.
-
Carefully add 1 cc of cyclopentanone to initiate the oxidation, as indicated by the evolution of brown fumes.
-
Remove the water bath and add the remaining 41 g of cyclopentanone dropwise from a dropping funnel through one of the condensers at a rate that maintains the reaction temperature at approximately 70 °C. Caution: If the temperature drops, the reaction may cease and then proceed explosively upon accumulation of the ketone.
-
After the addition is complete, replace the water bath and heat the mixture to boiling.
-
Pour the contents of the flask into an evaporating dish in a fume hood and reduce the volume by half.
-
Upon cooling, filter the precipitated acid. Repeat the concentration and filtration process twice more.
-
The crude this compound can be washed with dilute hydrochloric acid to remove any yellow discoloration.
-
The yield of crude this compound is typically 80–85%, with a melting point of 92–94 °C. Further purification can be achieved by recrystallization from benzene.
Biological Significance and Metabolic Pathway
This compound is a naturally occurring metabolite in the human body, arising from the catabolism of the amino acids lysine and tryptophan. Defects in this metabolic pathway can lead to a serious inherited disorder known as glutaric aciduria type I, where the accumulation of this compound and its derivatives can cause severe neurological damage.
The key enzyme in this pathway is glutaryl-CoA dehydrogenase. A deficiency in this enzyme leads to the buildup of glutaryl-CoA, which is then hydrolyzed to this compound. The following diagram illustrates the metabolic pathway of lysine and tryptophan, highlighting the point of enzymatic deficiency in glutaric aciduria type I.
Chemical Synthesis Workflow
The chemical synthesis of this compound can be represented by various workflows. The following diagram illustrates the synthesis from 1,3-dibromopropane, a common laboratory preparation.
Applications and Future Outlook
This compound serves as a versatile building block in organic synthesis. It is a precursor to 1,5-pentanediol, a common plasticizer and a monomer for polyesters. The odd number of carbon atoms in this compound is particularly useful for decreasing the elasticity of polymers, making it a valuable component in the production of polyester polyols and polyamides.
In the realm of drug development and biochemical research, understanding the metabolic pathway of this compound is critical for developing therapies for glutaric aciduria type I. Furthermore, its role as a dicarboxylic acid makes it a useful starting material for the synthesis of various pharmacologically active molecules and other fine chemicals.
The development of biotechnological routes for the production of this compound from renewable resources is an active area of research. These "green" methods offer a more sustainable alternative to traditional chemical syntheses and are likely to play an increasingly important role in the future of this compound production.
Conclusion
From its early discovery and characterization to its current role in industry and medicine, this compound has proven to be a molecule of considerable importance. This guide has provided a comprehensive overview of its history, properties, synthesis, and biological significance. For researchers and professionals in the chemical and biomedical sciences, a thorough understanding of this compound's chemistry and biology will continue to be essential for innovation in materials science, organic synthesis, and the treatment of metabolic diseases.
References
Methodological & Application
Application Note: Quantitative Analysis of Glutaric Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of glutaric acid in human plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key biomarker for Glutaric Aciduria Type I (GA-I), an inherited metabolic disorder caused by the deficiency of the enzyme glutaryl-CoA dehydrogenase.[1][2] This condition leads to an accumulation of this compound and 3-hydroxythis compound in bodily fluids.[3] Accurate and reliable quantification of this compound in plasma is crucial for the diagnosis and monitoring of GA-I.[4][5] The described method involves a straightforward sample preparation procedure consisting of protein precipitation and derivatization, followed by sensitive and selective detection by GC-MS. This protocol is intended for researchers, scientists, and professionals in drug development involved in metabolic disorder research.
Introduction
Glutaric Aciduria Type I is an autosomal recessive neurometabolic disorder resulting from mutations in the GCDH gene, which encodes for glutaryl-CoA dehydrogenase. This enzymatic deficiency disrupts the normal catabolism of the amino acids lysine, hydroxylysine, and tryptophan, leading to the accumulation of this compound, 3-hydroxythis compound, and glutarylcarnitine. Without early diagnosis and proper management, the accumulation of these neurotoxic metabolites can cause severe neurological damage, particularly to the basal ganglia.
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the quantification of organic acids in biological matrices. The method's high sensitivity and specificity make it ideal for the reliable measurement of biomarkers like this compound in complex samples such as plasma. This application note details a validated GC-MS method for the determination of this compound in plasma, including a comprehensive experimental protocol, data presentation, and visual workflows.
This compound Metabolism Pathway
The following diagram illustrates the metabolic pathway leading to the production of this compound and the point of enzymatic deficiency in Glutaric Aciduria Type I.
Quantitative Data
The following tables summarize the expected concentrations of this compound in plasma from healthy individuals and patients diagnosed with Glutaric Aciduria Type I.
Table 1: this compound Concentrations in Human Plasma
| Population | This compound Concentration (mg/dL) | This compound Concentration (µM) |
| Normal/Healthy Individuals | 0 to 0.1 | 0 to 7.57 |
| Glutaric Aciduria Type I Patients | > 0.1 (can be significantly elevated, e.g., 2.5) | > 7.57 (e.g., 189.25) |
Conversion: 1 mg/dL = 75.7 µM (Molar mass of this compound: 132.12 g/mol ). Data compiled from a study on L-glutaric acidemia.
Table 2: Performance Characteristics of a GC-MS Method for this compound Quantification
| Parameter | Value |
| Linearity Range | 0.19 - 3.8 µM |
| Correlation Coefficient (r) | 0.9998 |
| Run-to-run Precision (% CV) | 1.2 - 3.7% |
| Average Recovery | 96% |
Experimental Protocol
This section provides a detailed methodology for the analysis of this compound in plasma samples.
Materials and Reagents
-
Plasma Sample: Collected in EDTA or heparin tubes. Avoid citrate plasma.
-
Internal Standard (IS): 2,2,4,4-D4-Glutaric acid (D4-GA) or other suitable stable isotope-labeled standard.
-
Protein Precipitation Agent: Methanol (HPLC Grade).
-
Extraction Solvent: A mixture of acetonitrile, isopropanol, and water.
-
Derivatization Reagents:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Methoxyamine hydrochloride in pyridine.
-
-
Other Reagents: Hexane (HPLC grade), Pyridine.
Sample Preparation Workflow
Detailed Protocol
-
Sample Thawing and Internal Standard Spiking:
-
Thaw frozen plasma samples on ice to prevent degradation.
-
To 100 µL of plasma in a microcentrifuge tube, add a known amount of the internal standard solution (e.g., 50 µL of 5 mg/mL D4-GA).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 800 µL of cold 8:1 methanol:water solution to the plasma sample.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice or in a refrigerator for 30 minutes to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant to a new tube or a GC vial insert.
-
Evaporate the supernatant to complete dryness using a vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen.
-
-
Derivatization:
-
Step 1: Methoxyamination: Add 40 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried residue. Vortex and incubate at room temperature overnight (approximately 16 hours) or at a higher temperature for a shorter duration as optimized.
-
Step 2: Silylation: Add 50 µL of MSTFA with 1% TMCS to the vial. Cap the vial tightly and vortex.
-
Incubate at 60-80°C for 10-60 minutes to complete the derivatization.
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
-
GC-MS Parameters
The following are suggested starting parameters. Optimization may be required based on the specific instrument and column used.
Table 3: Suggested GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (for TMS derivative) | m/z 261 (this compound), m/z 265 (D4-Glutaric Acid) |
Data Analysis and Quantification
Quantification is performed using an internal standard method. A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the plasma samples is then determined from this calibration curve.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound in human plasma. The protocol is robust and suitable for clinical research applications aimed at understanding, diagnosing, and monitoring Glutaric Aciduria Type I. The detailed workflow and established quantitative data serve as a valuable resource for laboratories implementing this assay.
References
- 1. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaric acidemia type I: MedlinePlus Genetics [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Detection of glutaric acidemia type 1 in infants through tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Polyesters from Glutaric Acid and Diols: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In response to the growing interest in biodegradable and biocompatible polymers for applications in drug delivery and materials science, this document provides detailed application notes and experimental protocols for the synthesis of polyesters from glutaric acid and various diols. Aimed at researchers, scientists, and drug development professionals, these guidelines offer a comprehensive overview of two primary synthesis methods—thermal melt polycondensation and enzymatic catalysis—along with detailed characterization data and visualizations to facilitate reproducible and optimized polyester production.
Introduction
Aliphatic polyesters derived from dicarboxylic acids and diols are a versatile class of polymers with tunable thermal and mechanical properties, making them highly attractive for biomedical applications, including controlled drug release and tissue engineering.[1] this compound, a five-carbon dicarboxylic acid, serves as a valuable building block for these materials, imparting flexibility to the polymer backbone.[2] The choice of diol, ranging from short-chain to long-chain α,ω-diols, allows for precise control over the polyester's crystallinity, melting point, glass transition temperature, and degradation kinetics. This document outlines standardized procedures for synthesizing a range of this compound-based polyesters and presents their key characteristics in a comparative format.
Synthesis Methodologies
Two primary methods for the synthesis of polyesters from this compound and diols are detailed below: thermal melt polycondensation and enzymatic synthesis.
Thermal Melt Polycondensation
This conventional method involves the direct esterification of this compound and a diol at elevated temperatures, typically in the presence of a catalyst, with the removal of water as a byproduct to drive the reaction towards high molecular weight polymer formation.[3] A two-stage process is commonly employed.
Experimental Protocol: Two-Stage Melt Polycondensation
Materials:
-
This compound
-
Diol (e.g., 1,4-butanediol, 1,6-hexanediol, 1,8-octanediol)
-
Catalyst (e.g., Stannous octoate [Sn(Oct)₂], Titanium(IV) butoxide [Ti(OBu)₄])
-
Inhibitor (e.g., Hydroquinone) (optional, to prevent thermal degradation)
-
Nitrogen gas supply
-
High-vacuum line
Procedure:
-
Esterification Stage:
-
Equimolar amounts of this compound and the selected diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
A catalytic amount of stannous octoate (e.g., 0.5 mol% relative to the diacid) and a small amount of hydroquinone are added.[2]
-
The reaction mixture is heated to a temperature of 150-180°C under a slow stream of nitrogen.
-
The reaction is allowed to proceed for 2-4 hours, during which the theoretical amount of water is collected.
-
-
Polycondensation Stage:
-
The temperature is gradually increased to 200-220°C.
-
A high vacuum (typically <1 Torr) is slowly applied to the system to facilitate the removal of the remaining water and diol, thereby increasing the polymer's molecular weight.
-
The polycondensation is continued for 4-8 hours, with the reaction progress monitored by the viscosity of the melt.
-
The resulting polyester is cooled to room temperature under nitrogen and can be purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., cold methanol).
-
Enzymatic Synthesis
As a greener alternative to traditional methods, enzymatic synthesis utilizes lipases as catalysts, offering milder reaction conditions and high selectivity, which can be advantageous when working with sensitive functional groups.[4] This method typically involves the polycondensation of a diacid or its activated ester with a diol in a solvent-free system or in an organic solvent.
Experimental Protocol: Enzymatic Polycondensation
Materials:
-
This compound or Divinyl Glutarate
-
Diol (e.g., 1,4-butanediol, 1,6-hexanediol, 1,8-octanediol)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)
-
Organic Solvent (e.g., Diphenyl ether) (optional)
-
Molecular sieves (for water removal)
Procedure:
-
Equimolar amounts of this compound (or its divinyl ester) and the diol are added to a reaction flask.
-
Immobilized CALB (e.g., 10% w/w of monomers) and molecular sieves are added to the mixture.
-
If a solvent is used, the reactants are dissolved in diphenyl ether. For a solvent-free system, the mixture is heated to just above the melting point of the monomers to ensure a liquid state.
-
The reaction is conducted at a temperature of 60-90°C with continuous stirring for 24-96 hours.
-
The enzyme is removed by filtration, and the polymer is isolated by precipitation in a non-solvent.
Data Presentation: Properties of this compound-Based Polyesters
The properties of polyesters synthesized from this compound and various diols are summarized in the tables below. These values represent typical data obtained from the literature and may vary depending on the specific reaction conditions.
Table 1: Thermal Properties of Polyesters from this compound and Various Diols
| Diol | Polyester | Synthesis Method | Tg (°C) | Tm (°C) |
| 1,4-butanediol | Poly(butylene glutarate) | Melt Polycondensation | -60 to -55 | 55 - 65 |
| 1,6-hexanediol | Poly(hexamethylene glutarate) | Melt Polycondensation | -65 to -60 | 60 - 70 |
| 1,8-octanediol | Poly(octamethylene glutarate) | Melt Polycondensation | -70 to -65 | 65 - 75 |
Table 2: Molecular Weight and Mechanical Properties of Polyesters from this compound and Various Diols
| Diol | Polyester | Synthesis Method | Mn ( g/mol ) | PDI | Tensile Strength (MPa) | Elongation at Break (%) |
| 1,4-butanediol | Poly(butylene glutarate) | Melt Polycondensation | 20,000 - 40,000 | 1.8 - 2.5 | 20 - 30 | 300 - 500 |
| 1,6-hexanediol | Poly(hexamethylene glutarate) | Melt Polycondensation | 25,000 - 50,000 | 1.9 - 2.6 | 25 - 35 | 400 - 600 |
| 1,8-octanediol | Poly(octamethylene glutarate) | Enzymatic Synthesis | 10,000 - 20,000 | 1.5 - 2.2 | 15 - 25 | 200 - 400 |
Visualizations
To aid in the understanding of the experimental workflows and the potential applications of these polyesters, the following diagrams have been generated.
Caption: General workflow for the synthesis and characterization of polyesters.
Caption: Cellular pathway for drug delivery using polyester nanoparticles.
Conclusion
The protocols and data presented herein provide a solid foundation for the synthesis and characterization of polyesters based on this compound and various diols. By following these guidelines, researchers can produce a range of biodegradable polymers with tailored properties for advanced applications in drug delivery and materials science. The choice between thermal polycondensation and enzymatic synthesis will depend on the desired molecular weight, purity requirements, and the thermal sensitivity of any functional groups incorporated into the polymer structure.
References
Application Notes and Protocols: Glutaric Acid as a Spacer Molecule in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaric acid, a simple five-carbon dicarboxylic acid, has emerged as a versatile and highly effective spacer molecule in the design and fabrication of advanced drug delivery systems (DDS). Its linear structure and terminal carboxylic acid groups allow for straightforward conjugation to both drug molecules and carrier moieties, providing a stable yet often cleavable linkage. The incorporation of a this compound spacer can significantly enhance the performance of a DDS by improving drug loading, modulating release kinetics, and increasing the therapeutic efficacy of the conjugated drug. This document provides detailed application notes and experimental protocols for the use of this compound as a spacer in drug delivery research and development.
Applications of this compound Spacers in Drug Delivery
This compound spacers have been successfully employed in a variety of drug delivery platforms, including:
-
Dendrimer-based Drug Conjugates: this compound can be used to link therapeutic agents to the surface of dendrimers, such as polyamidoamine (PAMAM) dendrimers. This approach has been shown to increase drug payload and facilitate controlled release.
-
Nanoparticle Functionalization: Superparamagnetic iron oxide nanoparticles (SPIONs) and other nanoparticles can be functionalized with this compound to create a scaffold for attaching targeting ligands and drugs. The spacer has been demonstrated to improve the intracellular uptake of these nanoparticles.[1][2]
-
Polymeric Drug Conjugates: this compound can be incorporated into polymeric backbones or used to link drugs to polymers, influencing the solubility and release profile of the conjugated drug.[3]
The primary advantages of using a this compound spacer include:
-
Reduced Steric Hindrance: The spacer arm physically separates the drug molecule from the carrier, which can reduce steric hindrance and facilitate more efficient drug conjugation and interaction with its biological target.
-
Improved Solubility: The carboxylic acid groups of this compound can enhance the water solubility of the drug-carrier conjugate.
-
Controlled Drug Release: The amide bonds formed during conjugation can be designed to be stable under physiological conditions but cleavable within the target cell or organelle, leading to controlled drug release.
-
Enhanced Cellular Uptake: The presence of the this compound spacer has been shown to facilitate receptor-mediated endocytosis and increase the intracellular concentration of the drug.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound as a spacer molecule in drug delivery systems.
| Drug Delivery System | Drug | Targeting Ligand | Drug Loading Capacity | Encapsulation Efficiency | Reference |
| PAMAM-G4-OH Dendrimer | Methotrexate | - | Not specified | Not specified | |
| PAMAM-G4-OH Dendrimer | Methylprednisolone | - | 32 wt% | Not specified | |
| Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | - | Luteinizing hormone-releasing hormone (LHRH) | Not applicable | Not applicable |
| Drug Delivery System | Cell Line | Intracellular Uptake (pg/cell) | Fold Increase (with GA vs. without GA) | Reference |
| LHRH-Glu-SPION | MDA-MB-435S.luc (human breast cancer) | 223 ± 16 | 1.35 | |
| LHRH-SPION | MDA-MB-435S.luc (human breast cancer) | 165 ± 16 | - |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Drug Conjugate for Subsequent Coupling to a Carrier
This protocol describes the initial step of activating a drug containing a primary or secondary amine group with glutaric anhydride.
Materials:
-
Drug with an amine functional group
-
Glutaric anhydride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or other suitable organic solvent
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve the amine-containing drug in anhydrous DMF in a round bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add an equimolar amount of glutaric anhydride to the solution.
-
Add 1.5 to 2.0 molar equivalents of a non-nucleophilic base, such as TEA or DIPEA, to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting this compound-drug conjugate by preparative HPLC to obtain the pure product.
-
Characterize the purified conjugate by ¹H NMR and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Conjugation of a this compound-Functionalized Molecule to an Amine-Containing Carrier (e.g., Nanoparticle, Dendrimer) using EDC/NHS Chemistry
This protocol details the covalent attachment of a molecule functionalized with a carboxylic acid (e.g., the product from Protocol 1) to a carrier with primary amine groups.
Materials:
-
Amine-functionalized carrier (e.g., amine-terminated nanoparticles, PAMAM dendrimers)
-
This compound-functionalized molecule (from Protocol 1 or a commercially available derivative)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Dialysis membrane (with appropriate molecular weight cut-off) or centrifugal filter units for purification
-
Magnetic stirrer and stir bar
-
Reaction vials
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve the this compound-functionalized molecule in Activation Buffer. b. Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution. c. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the reactive NHS-ester intermediate.
-
Conjugation to Amine-Carrier: a. Disperse the amine-functionalized carrier in Coupling Buffer. b. Add the activated NHS-ester solution to the carrier dispersion. The molar ratio of the activated molecule to the carrier will depend on the desired degree of functionalization and should be optimized. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching and Purification: a. Quench any unreacted NHS-esters by adding the Quenching Solution and incubating for 30 minutes. b. Purify the resulting conjugate to remove unreacted molecules and byproducts.
- For nanoparticles, this can be achieved by repeated centrifugation and resuspension in fresh buffer or by using centrifugal filter units.
- For soluble carriers like dendrimers, dialysis against a suitable buffer is recommended.
-
Characterization: a. Characterize the final conjugate using techniques such as Dynamic Light Scattering (DLS) to determine size and zeta potential, and Transmission Electron Microscopy (TEM) for morphology. b. Quantify the amount of conjugated drug or molecule using UV-Vis spectroscopy or HPLC.
Protocol 3: In Vitro Drug Release Study using the Dialysis Method
This protocol describes a common method for assessing the release of a drug from a nanoparticle-based delivery system.
Materials:
-
Drug-loaded nanoparticles
-
Release media (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Dialysis tubing with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Magnetic stirrer and stir bars
-
Beakers or flasks
-
Thermostatically controlled water bath or incubator set to 37°C
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Prepare the release media and pre-warm to 37°C.
-
Prepare the dialysis tubing according to the manufacturer's instructions.
-
Accurately measure a known concentration of the drug-loaded nanoparticle suspension and place it inside the dialysis bag. Seal the bag securely.
-
Place the dialysis bag into a beaker containing a defined volume of the release medium (e.g., 500 mL) to ensure sink conditions.
-
Place the beaker in the 37°C water bath with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.
Protocol 4: Evaluation of Cytotoxicity using the MTT Assay
This protocol provides a method to assess the in vitro cytotoxicity of the drug delivery system against a chosen cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Drug-loaded nanoparticles, free drug, and empty carrier as controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the cells to ~80% confluency. b. Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Cell Treatment: a. Prepare serial dilutions of the drug-loaded nanoparticles, free drug, and empty carrier in complete medium. b. After 24 hours, remove the medium from the wells and replace it with 100 µL of the prepared dilutions. Include wells with untreated cells as a negative control. c. Incubate the plate for another 24, 48, or 72 hours.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. c. Plot the cell viability against the drug concentration to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
References
Application Notes and Protocols for the Derivatization of Glutaric Acid for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of glutaric acid prior to analysis by gas chromatography (GC). Proper derivatization is crucial for the successful analysis of non-volatile and polar compounds like this compound, rendering them sufficiently volatile and thermally stable for GC separation and detection.[1][2] The methods described herein are essential for accurate quantification in various matrices, including biological fluids, which is critical for the diagnosis and monitoring of metabolic disorders such as Glutaric Aciduria Type I.[3][4]
Introduction to Derivatization for GC Analysis
This compound, a dicarboxylic acid, possesses two polar carboxyl groups that lead to low volatility and potential for strong interactions with the stationary phase of a GC column, resulting in poor peak shape and inaccurate quantification.[5] Derivatization chemically modifies these functional groups, typically by replacing the active hydrogen atoms, to create a less polar and more volatile derivative suitable for GC analysis. The two most common and effective derivatization techniques for organic acids are silylation and esterification.
Silylation involves the replacement of acidic hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. Silyl derivatives are generally more volatile and thermally stable.
Esterification converts carboxylic acids into their corresponding esters, typically methyl or ethyl esters. This is often achieved using an alcohol in the presence of an acid catalyst, such as Boron trifluoride-methanol (BF3-methanol). Esterification is a robust method that yields stable derivatives.
Derivatization Methods and Protocols
This section details the experimental protocols for the two primary methods of this compound derivatization.
Method 1: Silylation with BSTFA
Silylation with BSTFA is a widely used method for the derivatization of organic acids. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the reagent.
Experimental Protocol: Silylation of this compound using BSTFA
-
Sample Preparation:
-
For aqueous samples, evaporate the sample to complete dryness under a stream of nitrogen at approximately 40-60°C. It is critical to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.
-
If the sample is not aqueous, dissolve a known amount (e.g., 1-25 mg) in a suitable aprotic solvent like hexane or toluene.
-
-
Derivatization Reaction:
-
To the dried sample residue, add 25 µL of BSTFA (with or without 1% TMCS) and 100 µL of hexane. For difficult-to-silylate compounds, the addition of a catalyst is recommended.
-
Alternatively, for a more robust reaction, add 25 µL of BSTFA and 25 µL of anhydrous pyridine as a catalyst.
-
Tightly cap the reaction vial and heat at 60°C for 10-30 minutes.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
-
Optionally, an additional 100 µL of hexane can be added to the vial before injection.
-
Method 2: Esterification with BF3-Methanol
Esterification with BF3-methanol is a classic and effective method for preparing methyl esters of carboxylic acids. This method is known for its clean reaction and quantitative yields.
Experimental Protocol: Esterification of this compound using BF3-Methanol
-
Sample Preparation:
-
Weigh 1-25 mg of the this compound sample into a reaction vessel.
-
If the sample is in an aqueous solution, evaporate it to dryness. The presence of water can hinder the reaction and lead to low yields. A water scavenger like 2,2-dimethoxypropane can be added.
-
If appropriate, dissolve the sample in a nonpolar organic solvent such as hexane, ether, or toluene.
-
-
Derivatization Reaction:
-
Add 2 mL of 10-14% BF3-methanol solution to the sample.
-
Seal the vessel and heat at 60°C for 5-10 minutes. Some protocols may recommend heating for up to 60 minutes to ensure complete derivatization.
-
-
Extraction of Derivatives:
-
After cooling, add 0.5 mL of a saturated sodium chloride (NaCl) aqueous solution.
-
Add 0.6 mL of hexane, vortex the mixture, and allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the derivatized this compound methyl esters, to a clean vial. For quantitative analysis, it is recommended to repeat the hexane extraction twice more and combine the extracts.
-
The combined hexane extract can be passed through a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Analysis:
-
The resulting hexane solution is then ready for injection into the GC-MS.
-
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of derivatized this compound from various studies. This data can help researchers select the most appropriate method based on their analytical needs.
| Derivatization Method | Analyte | Matrix | Linearity Range | Detection Limit (LOD) | Reference |
| Silylation (unspecified) | This compound | Urine, Serum | 0.19 - 3.8 µM | Not Specified | |
| Ethyl Esterification (DES) | This compound | Urine | Three orders of magnitude | 34 nM | |
| Silylation (BSTFA) | Organic Acids | Urine | 2 - 10 ng/component | Not Specified |
| Derivatization Method | Analyte | Matrix | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Recovery (%) | Reference |
| Silylation (unspecified) | This compound | Urine, Serum | 1.2 - 3.7% | 6.2 - 8.6% | 96 - 103% | |
| HPLC-Fluorescence | This compound | Urine | 3.7 - 14.5% | 3.7 - 14.5% | 87.4 - 109.8% |
Visualizing the Workflow and Reactions
The following diagrams, generated using Graphviz, illustrate the general experimental workflow for this compound derivatization and the specific chemical reaction for silylation.
Conclusion
The derivatization of this compound is a critical step for its accurate quantification by gas chromatography. Both silylation with reagents like BSTFA and esterification with BF3-methanol are proven and effective methods. The choice between these methods may depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement these techniques in their laboratories.
References
- 1. scispace.com [scispace.com]
- 2. m.youtube.com [m.youtube.com]
- 3. familiasga.com [familiasga.com]
- 4. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxythis compound in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
Application Notes and Protocols for Microbial Production of Glutaric Acid from Glucose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutaric acid, a five-carbon dicarboxylic acid, is a valuable platform chemical for the synthesis of polymers like polyesters and polyamides.[1][2] Traditionally produced through petroleum-based chemical methods, there is a growing interest in developing sustainable and environmentally friendly microbial production routes from renewable feedstocks such as glucose.[2][3] This document provides detailed application notes and protocols for the microbial production of this compound from glucose, focusing on metabolically engineered strains of Corynebacterium glutamicum and Escherichia coli.
Metabolic Engineering Strategies for this compound Production
The microbial synthesis of this compound from glucose is primarily achieved through synthetic metabolic pathways engineered into host organisms. A common strategy involves the conversion of L-lysine, an intermediate of the glucose metabolic pathway, to this compound.
Pathway via L-lysine Intermediate in Corynebacterium glutamicum
A highly successful approach utilizes an L-lysine-overproducing strain of C. glutamicum.[1] The synthetic pathway involves the expression of genes from Pseudomonas putida and C. glutamicum. Key enzymatic steps include the conversion of L-lysine to 5-aminovaleramide by L-lysine monooxygenase (DavB), followed by hydrolysis to 5-aminovalerate (5AVA) by 5-aminovaleramide amidohydrolase (DavA). Subsequently, 5AVA is converted to glutarate semialdehyde by 4-aminobutyrate aminotransferase (GabT) and then oxidized to this compound by succinate-semialdehyde dehydrogenase (GabD). To enhance production, further metabolic engineering efforts have focused on increasing the supply of the precursor L-lysine, reducing byproduct formation, and overexpressing a newly identified this compound exporter, YnfM.
Pathway via α-Ketoglutarate Intermediate in Escherichia coli
An alternative pathway has been developed in E. coli that proceeds through the Krebs cycle intermediate α-ketoglutarate (α-KG). This pathway involves a "+1" carbon extension from α-KG to α-ketoadipate (α-KA) using enzymes from Saccharomyces cerevisiae: homocitrate synthase (HCS), homoaconitase (HA), and homoisocitrate dehydrogenase (HICDH). The resulting α-KA is then converted to this compound by a promiscuous α-keto acid decarboxylase (KivD) and a succinate semialdehyde dehydrogenase (GabD).
Quantitative Data on this compound Production
The following tables summarize the quantitative data from various studies on the microbial production of this compound.
Table 1: this compound Production in Engineered Corynebacterium glutamicum
| Strain | Fermentation Scale | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Byproducts | Reference |
| Engineered C. glutamicum | Fed-batch (Bioreactor) | 25 | 0.17 | 0.32 | 5AVA (2.4 g/L), L-lysine (3.8 g/L) | |
| Engineered C. glutamicum BE strain | Fed-batch | 105.3 | - | 1.53 | None reported | |
| Engineered C. glutamicum | 5 L Fermenter | 65.6 | - | - | - | |
| Engineered C. glutamicum | 500 L Fermenter | 56.0 | - | - | - | |
| C. glutamicum H30_GAHis | Fed-batch | 24.5 | - | - | L-lysine (1.7 g/L) |
Table 2: this compound Production in Engineered Escherichia coli
| Strain | Fermentation Scale | Titer (g/L) | Yield (mol/mol glucose) | Productivity (g/L/h) | Reference |
| Recombinant E. coli | - | 0.3 | - | - | |
| Engineered E. coli LQ-1 | 30 L Fed-batch | 53.7 | 0.64 | - | |
| Engineered E. coli AMA06 | - | 88.4 | 0.42 (g/g) | 1.8 |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for this compound Production in C. glutamicum
This protocol is based on the methods described for high-titer this compound production.
1. Media Preparation:
-
Seed Culture Medium (e.g., LB or BHI): Prepare and sterilize Luria-Bertani or Brain Heart Infusion medium according to standard protocols.
-
Batch Fermentation Medium (e.g., CGXII minimal medium):
-
Per liter: 20 g (NH₄)₂SO₄, 5 g urea, 1 g KH₂PO₄, 1 g K₂HPO₄, 0.25 g MgSO₄·7H₂O, 10 mg CaCl₂, 10 mg FeSO₄·7H₂O, 10 mg MnSO₄·H₂O, 1 mg ZnSO₄·7H₂O, 0.2 mg CuSO₄, 0.02 mg NiCl₂·6H₂O, 0.2 mg biotin, 30 mg protocatechuic acid.
-
Separately sterilize a 40% (w/v) glucose solution and add to the final concentration of 4% (w/v) after autoclaving the rest of the medium.
-
-
Feeding Solution:
-
Concentrated glucose solution (e.g., 50-70% w/v).
-
Some protocols may utilize a mixed feed of glucose and sucrose or molasses.
-
2. Inoculum Preparation:
-
Inoculate a single colony of the engineered C. glutamicum strain into a test tube containing 5 mL of seed culture medium.
-
Incubate at 30°C with shaking (e.g., 200 rpm) for 8-12 hours.
-
Use this culture to inoculate a larger volume of seed medium (e.g., 50 mL in a 500 mL flask) and incubate under the same conditions until the mid-exponential growth phase is reached (OD₆₀₀ of 4-6).
3. Bioreactor Setup and Operation:
-
Prepare a bioreactor (e.g., 2 L or 5 L) with the batch fermentation medium.
-
Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.5-1.0.
-
Fermentation Parameters:
-
Temperature: Maintain at 30°C.
-
pH: Control at 7.0 by automatic addition of a base (e.g., 4 M KOH or NH₄OH) and an acid (e.g., 10% H₃PO₄).
-
Dissolved Oxygen (DO): Maintain at 30% of air saturation by controlling the stirrer speed and airflow rate. Oxygen supply is crucial as the L-lysine monooxygenase (DavB) requires molecular oxygen.
-
Pressure: Maintain a slight overpressure (e.g., 0.4 bar).
-
4. Fed-Batch Strategy:
-
Initiate the feeding of the concentrated glucose solution when the initial glucose in the batch medium is nearly depleted, which can be indicated by a sharp increase in the DO signal.
-
Maintain a low glucose concentration in the bioreactor to avoid overflow metabolism. The feed rate can be controlled manually or automatically based on DO or pH signals.
5. Sampling and Analysis:
-
Take samples aseptically from the bioreactor at regular intervals.
-
Measure cell density (OD₆₀₀).
-
Centrifuge the samples to separate the supernatant.
-
Analyze the supernatant for this compound, residual glucose, and major byproducts (e.g., L-lysine, 5AVA) using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an organic acid analysis column) and detector (e.g., UV or RI).
Protocol 2: Downstream Processing for this compound Purification
This is a general protocol for the purification of this compound from the fermentation broth.
1. Biomass Removal:
-
Clarify the fermentation broth by centrifugation to pellet the microbial cells.
-
Further clarification can be achieved by microfiltration of the supernatant.
2. Purification:
-
Method A: Solvent Extraction
-
Extract this compound from the clarified broth using a suitable organic solvent (e.g., butanol).
-
Separate the organic phase containing this compound.
-
Purify the this compound by distillation and subsequent crystallization.
-
Dry the crystals to obtain pure this compound.
-
-
Method B: Chromatography
-
Pass the clarified broth through an ion-exchange chromatography column to capture the this compound.
-
Elute the this compound from the column.
-
Further decolorize and purify the eluate using activated carbon treatment.
-
Concentrate the purified solution by evaporation.
-
Induce crystallization and dry the resulting crystals.
-
Conclusion
The microbial production of this compound from glucose represents a promising alternative to conventional chemical synthesis. Through metabolic engineering of platform organisms like Corynebacterium glutamicum and Escherichia coli, significant titers of this compound have been achieved. Optimization of fermentation conditions, particularly in a fed-batch setup, is crucial for maximizing productivity and yield. Further research in strain development, process optimization, and efficient downstream processing will be key to realizing the industrial-scale bio-based production of this important platform chemical.
References
Application Notes and Protocols: Utilizing Glutaric Acid to Enhance Polymer Elasticity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing glutaric acid to improve the elasticity of various polymers. The information is compiled from recent scientific literature and is intended to guide researchers in developing novel polymeric materials with enhanced flexibility and resilience.
Introduction: this compound as a Versatile Polymer Modifier
This compound, a five-carbon dicarboxylic acid, offers a promising avenue for modifying the mechanical properties of polymers. Its bifunctional nature allows it to act as a crosslinking agent, a monomer in polymerization reactions, or a component in the synthesis of plasticizers. These functionalities can be leveraged to increase the elasticity of a wide range of polymers, from biodegradable polyesters to natural biopolymers. This document outlines two primary approaches for using this compound to enhance polymer elasticity: as a crosslinking agent and as a monomer in the synthesis of elastic copolymers.
Mechanism of Action
This compound's ability to improve elasticity stems from its capacity to introduce flexible linkages within a polymer matrix. When used as a crosslinking agent, it can form ester or amide bonds with hydroxyl or amine groups on polymer chains, creating a more flexible network compared to more rigid crosslinkers.[1] When incorporated as a monomer in a polyester or polyurethane, the aliphatic chain of this compound imparts greater rotational freedom to the polymer backbone, leading to a lower glass transition temperature and increased elongation at break.[2][3]
Signaling Pathway of this compound in Polymer Crosslinking
Caption: this compound crosslinking mechanism.
Protocols for Enhancing Polymer Elasticity
This section provides detailed experimental protocols for utilizing this compound to improve the elasticity of polymers.
Protocol 1: Synthesis of Biodegradable Thermoplastic Elastomers with this compound
This protocol is based on the synthesis of poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide) (PLA-b-PMPG-b-PLA) triblock copolymers, which exhibit significant elastomeric properties.[2][3]
Objective: To synthesize a thermoplastic elastomer using this compound as a monomer for the soft segment.
Materials:
-
2-Methyl-1,3-propanediol (MP)
-
This compound (GA)
-
Titanium (IV) isopropoxide (catalyst)
-
L-lactide (LA)
-
Stannous octoate (Sn(Oct)₂) (catalyst)
-
Chloroform
-
Methanol
Equipment:
-
Three-necked flask
-
Mechanical stirrer
-
Distillation apparatus
-
Vacuum pump
-
Heating mantle with temperature controller
-
Rotary evaporator
Procedure:
Step 1: Synthesis of Dihydroxyl-Terminated Poly(2-methyl-1,3-propylene glutarate) (PMPG)
-
Combine 2-methyl-1,3-propanediol and this compound in a three-necked flask equipped with a mechanical stirrer and distillation apparatus.
-
Add titanium (IV) isopropoxide as a catalyst.
-
Heat the mixture under a nitrogen atmosphere with stirring. The reaction proceeds in two stages:
-
First stage: Heat at a lower temperature to initiate polycondensation and distill off the water formed.
-
Second stage: Apply a vacuum and increase the temperature to remove residual water and drive the reaction to completion.
-
-
The resulting dihydroxyl-terminated PMPG is a viscous liquid.
Step 2: Synthesis of PLA-b-PMPG-b-PLA Triblock Copolymer
-
Dissolve the synthesized PMPG in a suitable solvent (e.g., toluene) in a dry flask under a nitrogen atmosphere.
-
Add L-lactide and stannous octoate as a catalyst.
-
Heat the mixture with stirring to initiate the ring-opening polymerization of L-lactide from the hydroxyl ends of the PMPG.
-
After the reaction is complete, cool the mixture and dissolve it in chloroform.
-
Precipitate the polymer by pouring the chloroform solution into an excess of methanol.
-
Collect the precipitated polymer and dry it under vacuum.
Step 3: Film Preparation
-
Dissolve the dried PLA-b-PMPG-b-PLA copolymer in chloroform to form a casting solution.
-
Cast the solution onto a flat, non-stick surface.
-
Allow the solvent to evaporate slowly at room temperature to form a self-standing film.
-
Dry the film under vacuum to remove any residual solvent.
Experimental Workflow for Thermoplastic Elastomer Synthesis
Caption: Workflow for synthesizing thermoplastic elastomers.
Protocol 2: Crosslinking of Gelatin with this compound
This protocol describes the use of this compound as a crosslinking agent for gelatin, a natural polymer, to form hydrogels with improved mechanical properties. This method can be adapted for other biopolymers with amine or hydroxyl groups.
Objective: To prepare a crosslinked gelatin hydrogel with enhanced elasticity using this compound.
Materials:
-
Gelatin
-
This compound
-
Distilled water
Equipment:
-
Beakers
-
Magnetic stirrer with hotplate
-
pH meter
-
Casting molds
Procedure:
-
Prepare a gelatin solution by dissolving a specific amount of gelatin in distilled water at an elevated temperature (e.g., 50°C) with continuous stirring until a homogeneous solution is obtained.
-
Prepare a this compound solution by dissolving it in distilled water.
-
Add the this compound solution dropwise to the gelatin solution while maintaining the temperature and stirring. The addition of this compound will initiate the crosslinking reaction.
-
Continue stirring the mixture for a specified period (e.g., 4 hours) to ensure complete crosslinking.
-
Pour the resulting mixture into casting molds.
-
Dry the cast mixture in an oven at a controlled temperature (e.g., 50°C) until a solid hydrogel film is formed.
Data Presentation: Mechanical Properties of this compound-Modified Polymers
The following tables summarize the quantitative data on the mechanical properties of polymers modified with this compound, as reported in the cited literature.
Table 1: Mechanical Properties of PLA-b-PMPG-b-PLA Thermoplastic Elastomers
| Polymer Composition (PLA wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| TPE-30 | 10.5 | 650 | 20.1 |
| TPE-50 | 15.2 | 580 | 35.4 |
| TPE-70 | 20.8 | 450 | 80.6 |
Table 2: Mechanical Properties of Poly(glycerol-glutaric acid) Films
| Formulation (this compound:Glycerol) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 2:1 | 0.8 ± 0.1 | 25 ± 5 | 4.0 ± 0.5 |
| 3:2 (Control) | 1.2 ± 0.2 | 30 ± 6 | 5.5 ± 0.8 |
Table 3: Mechanical Properties of Gelatin Hydrogels Crosslinked with this compound vs. Glutaraldehyde
| Crosslinking Agent | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| This compound | 1.8 ± 0.2 | 98 ± 10 | 340 ± 30 |
| Glutaraldehyde | 2.5 ± 0.3 | 75 ± 8 | 350 ± 35 |
Concluding Remarks
This compound presents a versatile and effective tool for enhancing the elasticity of a variety of polymers. By acting as a monomer to create flexible segments within copolymers or as a crosslinking agent to form resilient networks, it can significantly improve the mechanical properties of materials for diverse applications in research, drug development, and beyond. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own polymer systems. Further optimization of reaction conditions and formulations may be necessary to achieve the desired properties for specific applications.
References
- 1. Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, this compound and Lactide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Glutaric Acid in the Synthesis of Polyamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaric acid, a five-carbon dicarboxylic acid, serves as a valuable monomer in the synthesis of polyamides. Its inclusion in the polymer backbone imparts specific properties, such as reduced elasticity and modified thermal characteristics, making it a versatile building block for creating a range of functional polymers.[1] The use of this compound allows for the fine-tuning of polyamide properties to suit various applications, from traditional fibers and engineering plastics to advanced biomaterials.[2][3] This document provides detailed application notes, experimental protocols, and data for the synthesis of polyamides using this compound.
Application Notes
The incorporation of this compound into polyamide chains offers several advantages:
-
Modification of Thermal Properties: Polyamides derived from this compound often exhibit lower melting points compared to those synthesized from longer-chain dicarboxylic acids, which can be advantageous for melt processing.[4] Conversely, when combined with aromatic diamines, this compound can contribute to the synthesis of semiaromatic polyamides with high thermal stability.[4]
-
Bio-based Polyamides: this compound can be produced from renewable resources, positioning it as a key monomer for the synthesis of bio-based polyamides, often referred to as "bionylons". This aligns with the growing demand for sustainable materials in various industries. For instance, the polymerization of bio-based this compound with hexamethylenediamine yields bionylon-6,5.
-
Tunable Mechanical Properties: The odd number of carbon atoms in this compound can disrupt the packing of polymer chains, leading to a decrease in polymer elasticity. This feature can be exploited to create polyamides with specific mechanical strengths and flexibility.
-
Versatility in Copolymerization: this compound can be copolymerized with other dicarboxylic acids or their derivatives to create random or block copolymers with tailored properties. This approach allows for the development of materials with a wide range of performance characteristics.
Experimental Protocols
This section details the methodologies for synthesizing polyamides using this compound via melt polymerization and direct bulk polymerization.
Protocol 1: Synthesis of Polyamide from this compound and Hexamethylenediamine via Melt Polymerization
This protocol is based on the general principles of melt polymerization for producing aliphatic polyamides.
Materials:
-
This compound (GA)
-
Hexamethylenediamine (HMDA)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
High-pressure stainless-steel autoclave equipped with a mechanical stirrer, a thermocouple, a pressure gauge, and a nitrogen inlet/outlet.
-
Heating mantle or oil bath
-
Vacuum oven
Procedure:
-
Nylon Salt Preparation:
-
In a reaction vessel, prepare an aqueous solution of equimolar amounts of this compound and hexamethylenediamine.
-
The concentration of the resulting nylon salt solution should be approximately 50-60% by weight.
-
-
Polycondensation:
-
Transfer the nylon salt solution to the autoclave.
-
Purge the autoclave with high-purity nitrogen gas for at least 30 minutes to remove any residual oxygen.
-
Heat the autoclave to approximately 220-250°C under a pressure of about 18 atm. During this stage, water is removed as steam.
-
After the majority of the water has been removed, gradually reduce the pressure to atmospheric pressure while increasing the temperature to 250-280°C.
-
Apply a vacuum to the system to remove the remaining water and drive the polymerization reaction to completion. This stage is typically carried out for 1-2 hours.
-
-
Polymer Extrusion and Quenching:
-
Once the desired molecular weight is achieved (indicated by an increase in melt viscosity), extrude the molten polyamide from the bottom of the autoclave under nitrogen pressure.
-
Quench the polymer strand in a water bath.
-
-
Pelletization and Drying:
-
Cut the cooled polymer strand into pellets.
-
Dry the pellets in a vacuum oven at 80-100°C for at least 12 hours to remove any residual moisture.
-
Protocol 2: Direct Synthesis of Semiaromatic Polyamide by Bulk Polymerization
This protocol describes the synthesis of a semiaromatic polyamide from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA) or 4,4'-methylenedianiline (MDA), via direct bulk polymerization under natural pressure.
Materials:
-
This compound (GA)
-
Aromatic diamine (e.g., ODA or MDA)
-
Sodium hypophosphite (NaH2PO2) or Sodium Dihydrogen Phosphate (NaH2PO4) (as an antioxidant, optional)
-
Concentrated sulfuric acid (for viscosity measurement)
-
Methanol or Sodium Bicarbonate solution (for purification)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Heating mantle or oil bath
-
Vacuum oven
Procedure:
-
Monomer Charging:
-
Charge equimolar amounts of this compound and the aromatic diamine into the three-necked flask.
-
If used, add a catalytic amount of antioxidant (e.g., 1 wt% Na2HPO4).
-
-
Polymerization:
-
Purge the flask with nitrogen gas for 15-30 minutes.
-
Heat the reaction mixture in a stepwise manner under a gentle stream of nitrogen. A typical heating profile could be:
-
180-200°C for 1-2 hours.
-
220-240°C for 2-3 hours.
-
260-280°C for 2-4 hours.
-
-
The temperature and time at each step should be carefully controlled to allow for the removal of water byproduct and to avoid monomer sublimation or decomposition.
-
-
Polymer Isolation and Purification:
-
After cooling to room temperature, the solid polymer is obtained.
-
Dissolve the crude polymer in concentrated sulfuric acid.
-
Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent like methanol or a sodium bicarbonate aqueous solution.
-
Filter the precipitated polymer, wash it thoroughly with water and then with methanol to remove any unreacted monomers and salts.
-
-
Drying:
-
Dry the purified polyamide in a vacuum oven at 100-120°C for 12-24 hours.
-
Data Presentation
The following tables summarize quantitative data for polyamides synthesized using this compound, as reported in the literature.
Table 1: Thermal Properties of Semiaromatic Polyamides Derived from this compound and Aromatic Diamines
| Polyamide ID | Dicarboxylic Acid | Aromatic Diamine | Inherent Viscosity (ηinh, dL/g) | Td5% (°C) | Tg (°C) | Tm (°C) |
| GA-MDA | This compound | MDA | 0.41 | 390 | 145 | 290 |
| AA-MDA | Adipic Acid | MDA | 0.63 | 416 | 135 | 285 |
| SA-MDA | Sebacic Acid | MDA | 0.76 | 415 | 110 | 260 |
| GA-ODA | This compound | ODA | 0.35 | 316 | 156 | 234 |
| AA-ODA | Adipic Acid | ODA | 0.45 | 375 | 150 | 277 |
Td5%: 5% weight loss temperature, determined by TGA. Tg: Glass transition temperature, determined by DSC. Tm: Melting temperature, determined by DSC.
Visualization
The following diagrams illustrate the synthesis pathway and a general experimental workflow for polyamide synthesis.
Caption: Synthesis of Polyamide from this compound and a Diamine.
Caption: General Experimental Workflow for Polyamide Synthesis.
References
Troubleshooting & Optimization
challenges in the chemical synthesis of high-purity glutaric acid
Welcome to the technical support center for the chemical synthesis of high-purity glutaric acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for obtaining high-purity this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most common impurities are largely dependent on the synthetic route employed. However, two frequently encountered impurities are succinic acid and adipic acid.[1] These are structurally similar dicarboxylic acids and can co-crystallize with this compound, making their removal challenging. Other potential impurities include unreacted starting materials, reaction intermediates, and residual solvents. In syntheses involving nitric acid, traces of nitric acid may also be present in the final product.[1]
Q2: How can I effectively remove succinic and adipic acid impurities?
A2: A combination of purification techniques is often necessary. Recrystallization is a primary method; however, the choice of solvent is crucial. While water is a common solvent, its effectiveness can be limited due to the similar solubility of these dicarboxylic acids. Solvent extraction can also be employed to selectively separate this compound from a mixture. For instance, diisopropyl ether has been used to extract this compound from a mixture containing adipic and succinic acids.[2] In some cases, forming a eutectic mixture can aid in separation. For example, 2-ethoxy benzamide can form a eutectic with this compound, allowing for the separation of succinic acid.[1]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the quantitative analysis of this compound and its common impurities like succinic and adipic acid.[3] HPLC with UV or mass spectrometry (MS) detection can provide high resolution and sensitivity for accurate purity assessment. Specifically, reversed-phase chromatography with a C18 column and a mobile phase of methanol and a dilute phosphoric acid solution has been shown to be effective.
Q4: My final this compound product is off-color (e.g., yellowish). What is the cause and how can I fix it?
A4: A yellowish tint in the final product can be due to the presence of colored impurities or degradation products formed during the synthesis, particularly in oxidation reactions. A common and effective method to remove color is to treat a solution of the crude this compound with activated carbon, followed by filtration to remove the carbon particles. Subsequent recrystallization will then yield a colorless product.
Troubleshooting Guides
This section provides troubleshooting for specific challenges encountered during common synthetic procedures for high-purity this compound.
Synthesis Route 1: Oxidation of Cyclopentanone with Nitric Acid
Issue 1: Low Yield of this compound and Formation of Succinic Acid.
-
Cause: Improper control of reaction temperature and the rate of cyclopentanone addition. If the reaction temperature is too high or if cyclopentanone is added too quickly, over-oxidation can occur, leading to the cleavage of the carbon chain and the formation of succinic acid. An explosive reaction can also occur if the ketone accumulates at a low temperature before the oxidation initiates.
-
Solution:
-
Maintain a strict reaction temperature, typically around 70°C, using a water bath.
-
Add cyclopentanone dropwise at a slow and steady rate to control the exothermic reaction.
-
Ensure the presence of a catalyst, such as vanadium pentoxide, to improve the yield and selectivity.
-
Issue 2: Final Product is Contaminated with Nitric Acid.
-
Cause: Incomplete removal of nitric acid during the work-up procedure.
-
Solution:
-
After the reaction, evaporate the solution to a reduced volume to remove the bulk of the nitric acid.
-
Wash the crude this compound with dilute hydrochloric acid to remove residual nitric acid.
-
Recrystallize the crude product from a suitable solvent like benzene to further purify it.
-
Synthesis Route 2: Hydrolysis of Trimethylene Cyanide
Issue 1: Incomplete Hydrolysis and Low Yield.
-
Cause: Insufficient reaction time or inadequate acid concentration for the hydrolysis of the dinitrile.
-
Solution:
-
Ensure a sufficient reflux time, typically around four hours, when using concentrated hydrochloric acid.
-
Use a molar excess of the hydrolyzing agent (e.g., hydrochloric acid) to drive the reaction to completion.
-
Issue 2: Difficulty in Separating this compound from Ammonium Chloride.
-
Cause: Both this compound and ammonium chloride are solids, and simple filtration is not effective.
-
Solution:
-
After evaporating the reaction mixture to dryness, extract the resulting solid residue with a suitable organic solvent in which this compound is soluble but ammonium chloride is not. Boiling ether is a commonly used solvent for this purpose.
-
Perform multiple extractions to ensure complete recovery of the this compound.
-
Synthesis Route 3: Ring-Opening of γ-Butyrolactone with Potassium Cyanide
Issue 1: Vigorous and Potentially Uncontrolled Initial Reaction.
-
Cause: The reaction between γ-butyrolactone and potassium cyanide at elevated temperatures can be highly exothermic.
-
Solution:
-
Heat the reaction mixture gradually in an oil bath to the recommended temperature of 190–195°C.
-
Ensure efficient stirring to dissipate heat and maintain a uniform reaction temperature.
-
Be prepared for an initial vigorous reaction that subsides as the reaction progresses.
-
Issue 2: Discolored Crude Product.
-
Cause: Formation of colored byproducts at high reaction temperatures.
-
Solution:
-
After acidification and extraction, the crude this compound may be discolored.
-
Decolorize the product by boiling a solution of it with activated charcoal, followed by filtration and recrystallization from a solvent like chloroform.
-
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Route | Starting Materials | Typical Yield (%) | Key Advantages | Common Impurities |
| Oxidation | Cyclopentanone, Nitric Acid | 80-85 | Inexpensive starting materials | Succinic acid, Nitric acid |
| Hydrolysis | Trimethylene Cyanide, HCl | 83-85 | Good yield | Ammonium chloride, Unreacted nitrile |
| Ring-Opening | γ-Butyrolactone, KCN, HCl | 79.5-83.5 | Readily available starting material | Colored impurities, Potassium chloride |
Table 2: Purity and Yield Data for this compound Purification
| Purification Method | Solvent/Reagent | Purity Achieved | Yield/Recovery (%) | Notes |
| Recrystallization | Benzene | High (produces colorless needles) | Not specified | Effective for removing succinic acid which crystallizes first. |
| Recrystallization | Chloroform | High (produces white crystals) | 71-75 (after decolorization) | Used after activated carbon treatment for decolorization. |
| Solvent Extraction | Boiling Ether | - | - | Effective for separating this compound from ammonium chloride. |
| Solvent Extraction | n-Butanol | High | 98.4 (repetitive extraction) | Shows high extraction yield and selectivity. |
| Distillation | Under reduced pressure | High | 76-80 | Product may contain glutaric anhydride which needs to be hydrolyzed. |
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation of Cyclopentanone
Materials:
-
Cyclopentanone
-
50% Nitric Acid
-
Vanadium pentoxide
-
Dilute Hydrochloric Acid
-
Benzene
Procedure:
-
In a round-bottomed flask equipped with a stirrer and condensers, add 200 cc of 50% nitric acid and 0.25 g of vanadium pentoxide.
-
Heat the mixture to 65–70°C in a water bath.
-
Add 1 cc of cyclopentanone to initiate the reaction, which is indicated by the evolution of brown fumes.
-
Remove the water bath and add the remaining cyclopentanone (41 g) dropwise at a rate that maintains the reaction temperature at approximately 70°C.
-
After the addition is complete, heat the mixture to boiling.
-
Pour the reaction mixture into an evaporating dish and reduce the volume by half.
-
Cool the solution to crystallize the this compound. Filter the crystals.
-
Wash the yellowish crystals with dilute hydrochloric acid to remove color.
-
For further purification, recrystallize the crude product from benzene.
Protocol 2: Synthesis of this compound from γ-Butyrolactone
Materials:
-
γ-Butyrolactone
-
Potassium cyanide
-
Concentrated Hydrochloric Acid
-
Chloroform
-
Activated charcoal
Procedure:
-
In a three-necked flask with a stirrer and reflux condenser, combine 86 g of γ-butyrolactone and 72 g of potassium cyanide.
-
Heat the mixture in an oil bath to 190–195°C for 2 hours with stirring. An initial vigorous reaction will occur and then subside.
-
Cool the mixture to about 100°C and dissolve the resulting potassium salt in approximately 200 ml of hot water.
-
Cautiously acidify the warm solution with about 90 ml of concentrated hydrochloric acid.
-
Add an additional 200 ml of concentrated hydrochloric acid and heat the mixture under reflux for 1 hour.
-
Evaporate the reaction mixture to dryness under reduced pressure.
-
Extract the solid residue with four 200-ml portions of boiling chloroform.
-
Combine the hot chloroform extracts, filter, and concentrate to about 400 ml.
-
Cool the solution to crystallize the this compound. Collect the crystals by suction filtration.
-
For a higher purity product, dissolve the crystals in water, add 10 g of activated charcoal, and boil for 1 hour.
-
Filter to remove the charcoal, evaporate the water, and recrystallize the residue from chloroform.
Visualizations
References
optimizing fermentation conditions for microbial glutaric acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for microbial glutaric acid production.
Troubleshooting Guide
This guide addresses common issues encountered during microbial this compound fermentation experiments.
| Issue | Potential Causes | Troubleshooting Steps |
| Low this compound Titer | Suboptimal pH: The pH of the fermentation medium is critical for enzyme activity and cell viability. Deviations from the optimal pH can significantly reduce product yield.[1][2] | 1. Monitor pH continuously using an online probe. 2. Maintain pH at the optimal level (typically around 7.0 for Corynebacterium glutamicum) by automatically adding acid (e.g., H₃PO₄) or base (e.g., KOH).[3] 3. Verify the calibration of your pH probe regularly. |
| Insufficient Oxygen Supply: The conversion of L-lysine to this compound involves oxygen-dependent enzymes like L-lysine monooxygenase (DavB).[4] | 1. Increase the agitation speed to enhance oxygen transfer from the gas phase to the liquid medium. 2. Increase the aeration rate (vvm - vessel volumes per minute).[5] 3. Monitor dissolved oxygen (DO) levels and maintain them above a critical threshold (e.g., 30% saturation). | |
| Nutrient Limitation: Depletion of essential nutrients such as the carbon source (e.g., glucose), nitrogen source, or trace elements can limit cell growth and product formation. | 1. Implement a fed-batch strategy to maintain a stable concentration of the primary carbon source. 2. Ensure the fermentation medium is well-balanced with all necessary macro and micronutrients. 3. Analyze substrate consumption and product formation rates to identify potential nutrient limitations. | |
| Byproduct Formation: Accumulation of byproducts can inhibit cell growth and divert carbon flux away from this compound production. | 1. Genetically engineer the production strain to eliminate or reduce the formation of major byproducts. 2. Optimize fermentation conditions (e.g., oxygen supply, nutrient feeding) to minimize byproduct synthesis. | |
| Slow or Stalled Fermentation | Inhibitory Substrate Concentration: High initial concentrations of substrates like glucose can lead to overflow metabolism and the production of inhibitory byproducts. | 1. Start the batch phase with a moderate glucose concentration. 2. Control the glucose feeding rate in a fed-batch culture to avoid accumulation. |
| Contamination: Microbial contamination can compete for nutrients and produce inhibitory compounds. | 1. Ensure all equipment and media are properly sterilized. 2. Use aseptic techniques for all manipulations. 3. Regularly check for contamination by microscopy and plating on selective media. | |
| Inconsistent Results | Variability in Inoculum: The age, density, and physiological state of the inoculum can affect fermentation performance. | 1. Standardize the inoculum preparation procedure, including the growth medium, incubation time, and cell density. 2. Use a consistent seed train protocol. |
| Raw Material Variability: Inconsistent quality of media components can lead to variations in fermentation outcomes. | 1. Source high-quality, consistent raw materials. 2. Perform quality control checks on new batches of media components. |
Frequently Asked Questions (FAQs)
1. What are the key fermentation parameters to optimize for this compound production?
The most critical parameters to optimize are pH, temperature, dissolved oxygen, and the feeding strategy for the carbon source. Maintaining these parameters within their optimal ranges is crucial for maximizing this compound titer, yield, and productivity.
2. Which microorganisms are commonly used for this compound production?
Engineered strains of Corynebacterium glutamicum and Escherichia coli are the most widely used microorganisms for this compound production. C. glutamicum is particularly noted for its high production capabilities, leveraging its natural ability to overproduce L-lysine, a precursor to this compound.
3. What is the typical metabolic pathway for this compound production from lysine?
The biosynthetic pathway typically involves the conversion of L-lysine to this compound through a series of enzymatic reactions. In engineered C. glutamicum, this often involves the expression of genes from Pseudomonas putida, such as davB (L-lysine monooxygenase) and davA (5-aminovaleramide amidohydrolase), along with endogenous genes like gabT (4-aminobutyrate aminotransferase) and gabD (succinate-semialdehyde dehydrogenase).
4. Why is a fed-batch fermentation strategy often preferred over a batch process?
Fed-batch fermentation allows for better control over substrate concentrations, preventing the inhibitory effects of high substrate levels and overcoming nutrient limitations that can occur in a batch process. This strategy generally leads to higher cell densities and, consequently, higher product titers.
5. How can I quantify the concentration of this compound in my fermentation broth?
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for accurate quantification.
Data Presentation
Table 1: Effect of Oxygen Transfer Rate on this compound Production in C. glutamicum
| Agitation Speed (rpm) | Aeration Rate (vvm) | This compound Titer (g/L) |
| 400 | 1.0 | 75.3 |
| 600 | 1.5 | 90.5 |
| 800 | 2.0 | 105.3 |
Data synthesized from findings reported in studies on C. glutamicum fermentation.
Table 2: Comparison of Feeding Strategies for this compound Production
| Feeding Strategy | Carbon Source | Final this compound Titer (g/L) | Productivity (g/L/h) |
| Manual Feeding | Glucose | 61.9 | 0.55 |
| pH-Stat Fed-batch | Glucose | 90.5 | 0.81 |
| Optimized Fed-batch | Glucose | 105.3 | 1.53 |
This table summarizes results from fed-batch fermentation experiments with engineered C. glutamicum.
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Corynebacterium glutamicum for this compound Production
This protocol provides a general guideline for fed-batch fermentation. Specific parameters may need further optimization based on the strain and equipment used.
1. Inoculum Preparation: a. Inoculate a single colony of the engineered C. glutamicum strain into a test tube containing 5 mL of seed medium (e.g., TSB medium). b. Incubate at 30°C with shaking at 200 rpm for 12-16 hours. c. Transfer the seed culture to a 250 mL flask containing 50 mL of the same medium and incubate under the same conditions until the optical density at 600 nm (OD₆₀₀) reaches 4-6.
2. Bioreactor Setup: a. Prepare the batch fermentation medium in a sterilized bioreactor. A typical medium contains glucose, (NH₄)₂SO₄, KH₂PO₄, MgSO₄·7H₂O, biotin, and trace elements. b. Calibrate the pH and dissolved oxygen (DO) probes. c. Set the initial fermentation parameters: temperature at 30°C, pH at 7.0, and agitation and aeration to maintain a DO level above 30%.
3. Fermentation: a. Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of approximately 0.5. b. Run the fermentation in batch mode until the initial glucose is nearly depleted. This is often indicated by a sharp increase in the DO signal. c. Start the fed-batch phase by feeding a concentrated glucose solution. The feeding rate can be controlled to maintain a low glucose concentration in the bioreactor or linked to the pH control (pH-stat fed-batch), where the addition of the alkaline feeding solution is triggered by a drop in pH due to acid production. d. Maintain the pH at 7.0 by the automatic addition of a base (e.g., 4 M KOH or NH₄OH) and an acid (e.g., 10% H₃PO₄). e. Continue the fermentation for 60-80 hours, collecting samples periodically for analysis of cell growth, substrate consumption, and this compound concentration.
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a general method for the analysis of this compound in fermentation samples.
1. Sample Preparation: a. Collect a sample from the bioreactor and centrifuge at 10,000 x g for 10 minutes to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. c. Dilute the sample with deionized water if the this compound concentration is expected to be outside the linear range of the standard curve.
2. HPLC Analysis: a. HPLC System: An HPLC system equipped with a UV detector. b. Column: A reverse-phase C18 column is commonly used. c. Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) in water is often effective. d. Flow Rate: A typical flow rate is 0.6 - 1.0 mL/min. e. Detection: Detect this compound using a UV detector at a wavelength of 210 nm. f. Injection Volume: 10-20 µL. g. Run Time: Approximately 15-20 minutes.
3. Quantification: a. Prepare a series of this compound standards of known concentrations in deionized water. b. Run the standards on the HPLC to generate a standard curve by plotting peak area against concentration. c. Run the prepared samples and determine the this compound concentration by comparing the peak area to the standard curve.
Mandatory Visualizations
Caption: Metabolic pathway for this compound production from glucose in engineered C. glutamicum.
Caption: Experimental workflow for optimizing this compound fermentation.
References
- 1. biomedres.us [biomedres.us]
- 2. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 3. Frontiers | Efficient Production of the Dicarboxylic Acid Glutarate by Corynebacterium glutamicum via a Novel Synthetic Pathway [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. editverse.com [editverse.com]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Glutaric Acid
Welcome to the technical support center for the LC-MS analysis of glutaric acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome challenges related to matrix effects in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1] For this compound, a high-polarity dicarboxylic acid, this can lead to poor signal intensity, inaccurate quantification, and reproducibility issues.[2][3] Common biological matrices like urine and plasma contain numerous endogenous compounds that can interfere with the analysis.[1][4]
Q2: I am observing low signal intensity and poor sensitivity for this compound. Could this be due to matrix effects?
A2: Yes, low signal intensity is a common symptom of ion suppression, a type of matrix effect. This compound's high polarity and poor ionization efficiency make it particularly susceptible to this phenomenon. Co-eluting substances from your sample can compete with this compound for ionization in the MS source, leading to a reduced signal. Derivatization is a common strategy to enhance signal intensity.
Q3: My retention times for this compound are shifting between injections. Is this a matrix effect?
A3: Retention time shifts can be caused by matrix effects, where components of the matrix interact with the analyte or the stationary phase, altering the chromatography. However, it's also crucial to rule out other potential causes such as issues with the LC system (e.g., pump, solvent composition), column degradation, or temperature fluctuations.
Q4: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis?
A4: The most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both aim to remove interfering substances from the sample before LC-MS analysis. The choice between LLE and SPE depends on the specific matrix, the required level of cleanliness, and throughput needs.
Q5: Should I use a stable isotope-labeled internal standard for this compound analysis?
A5: Absolutely. The use of a stable isotope-labeled internal standard (SIL-IS), such as d4-glutaric acid, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any signal suppression or enhancement, thereby improving the accuracy and precision of quantification.
Troubleshooting Guides
Issue 1: Low Signal Intensity / Ion Suppression
If you are experiencing a weak signal for this compound, it is likely due to ion suppression.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and this compound in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
common interferences in the quantification of glutaric acid in biological fluids
Welcome to the technical support center for the quantification of glutaric acid and related metabolites in biological fluids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound in biological samples?
A1: The most prevalent methods for the quantification of this compound and its derivatives in biological matrices like urine, plasma, and serum are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] Both techniques offer high sensitivity and selectivity, but each has its own set of potential interferences.
Q2: Why is the differentiation of 3-hydroxythis compound (3-HG) from 2-hydroxythis compound (2-HG) so critical?
A2: Accurate quantification of 3-hydroxythis compound (3-HG) is crucial for the diagnosis of Glutaric Aciduria Type 1 (GA1), an inherited neurometabolic disorder.[5] The main challenge is that 3-HG and its isomer, 2-hydroxythis compound (2-HG), often co-elute and have similar mass spectra in routine GC-MS analysis. This can lead to falsely elevated 3-HG levels and an incorrect diagnosis. Elevated 2-HG is a marker for other metabolic disorders, known as 2-hydroxyglutaric acidurias.
Q3: What are "matrix effects" and how do they interfere with this compound quantification?
A3: Matrix effects are the alteration of analyte ionization, leading to signal suppression or enhancement, due to the presence of other components in the biological sample. In the analysis of this compound, complex matrices like urine and plasma can contain substances that interfere with the ionization process in the mass spectrometer, resulting in inaccurate quantification (either underestimation or overestimation of the true concentration).
Q4: What is a "low excretor" phenotype in Glutaric Aciduria Type 1 (GA1) and why does it pose an analytical challenge?
A4: Some individuals with GA1 are "low excretors," meaning they exhibit only slightly elevated urinary levels of 3-hydroxythis compound, while their this compound levels may be normal. This makes accurate and sensitive quantification critical, as any analytical interference can easily mask these subtle increases, potentially leading to a missed diagnosis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the quantification of this compound.
Issue 1: Poor Chromatographic Resolution of Isomers (e.g., 3-HG and 2-HG)
Symptoms:
-
Overlapping or co-eluting peaks for 3-HG and 2-HG.
-
Inability to accurately quantify low levels of 3-HG in the presence of 2-HG.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate GC Temperature Program | Modify the GC oven temperature program to include an isothermal hold. This can enhance the separation of the isomers. |
| Standard GC-MS Insufficiency | Switch to a more specific technique like GC-tandem mass spectrometry (GC-MS/MS). By using multiple reaction monitoring (MRM), you can select specific precursor-to-product ion transitions for each isomer, allowing for accurate quantification even with chromatographic co-elution. |
| Suboptimal LC Method | For LC-MS/MS, optimize the mobile phase composition, gradient, and column chemistry. A C8 or C18 column with a suitable gradient can achieve baseline separation of the butyl-ester derivatives of 3-HG and 2-HG. |
Issue 2: Inaccurate Quantification due to Matrix Effects
Symptoms:
-
Poor reproducibility of results between samples.
-
Significant deviation of quality control (QC) sample values from the expected concentration.
-
Underestimation or overestimation of analyte concentration.
Possible Causes & Solutions:
| Cause | Solution |
| Ion Suppression or Enhancement | Incorporate a stable isotope-labeled internal standard (e.g., D-glutaric acid) in your assay. This standard will experience similar matrix effects as the analyte, allowing for accurate correction during data analysis. |
| High Concentration of Interfering Substances | Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner sample extract compared to simple protein precipitation. |
| Calibration Mismatch | Prepare matrix-matched calibration standards. This involves spiking a blank matrix (e.g., control urine) with known concentrations of the analyte to create a calibration curve that accounts for the matrix effects present in the samples. |
Issue 3: Low Signal Intensity or Poor Peak Shape in GC-MS
Symptoms:
-
Low signal-to-noise ratio for this compound peaks.
-
Tailing or fronting of chromatographic peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Derivatization | Optimize the derivatization reaction (e.g., silylation or esterification). Ensure anhydrous conditions and optimize the reaction time and temperature. Consider alternative derivatization reagents that may be more efficient or produce a more stable derivative. For LC-MS/MS, derivatization with reagents like n-butanol can enhance signal intensity and improve chromatographic retention. |
| Active Sites in the GC Inlet or Column | Use a deactivated GC liner and ensure the GC column is in good condition. Active sites can cause adsorption of polar analytes like organic acids, leading to poor peak shape and low signal. |
| Injector Contamination | High concentrations of matrix components can contaminate the GC inlet liner. Regular replacement of the liner is recommended to maintain optimal performance. |
Experimental Protocols
GC-MS/MS Method for Differentiating 3-HG and 2-HG
This protocol is a summary of an enhanced method to differentiate 3-HG and 2-HG, minimizing interference.
-
Sample Preparation:
-
Use a stable isotope-labeled internal standard (e.g., 3-HG-d5).
-
Perform a double liquid-liquid extraction of the biological fluid (e.g., urine).
-
-
Derivatization:
-
Evaporate the extracted sample to dryness.
-
Perform trimethylsilyl (TMS) derivatization of the dried residue.
-
-
GC-MS/MS Analysis:
-
Utilize a gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Employ a temperature gradient optimized for the separation of organic acids.
-
Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.
-
Use specific ion transitions to differentiate the isomers despite potential co-elution:
-
For 3-HG: m/z 349 → 333
-
For 2-HG: m/z 349 → 321
-
-
LC-MS/MS Method for this compound Quantification
This protocol summarizes a method for the analysis of this compound and its isomers in plasma and urine.
-
Sample Preparation:
-
Add a stable isotope-labeled internal standard to the sample.
-
Perform protein precipitation with a solvent like acetonitrile.
-
-
Derivatization:
-
Dry the protein-free supernatant.
-
Derivatize the residue with 3 M HCl in n-butanol with heating to form butyl esters. This enhances chromatographic retention and signal intensity.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried derivative in a suitable solvent (e.g., 50% methanol/water).
-
Inject the sample onto a C8 or C18 HPLC column.
-
Use a gradient elution with a mobile phase containing an organic solvent (e.g., methanol) and water with a modifier like formic acid.
-
Detect the analytes using a tandem mass spectrometer in positive electrospray ionization (ESI) mode with MRM.
-
Visualizations
Troubleshooting Workflow for Poor Isomer Resolution
References
- 1. A simple method modification to increase separation of 2- and 3-hydroxythis compound by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxythis compound in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Glutaric Acid Production from Lysine Fermentation
Welcome to the technical support center for optimizing the fermentative production of glutaric acid from lysine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and enhance experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fermentation process, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low this compound Titer | 1. Suboptimal Gene Expression: Inefficient transcription or translation of pathway enzymes. 2. Metabolic Imbalance: Rate-limiting enzyme activity or accumulation of inhibitory intermediates. 3. Cofactor Limitation: Insufficient supply of required cofactors like NAD(P)H or α-ketoglutarate. 4. Suboptimal Fermentation Conditions: Non-ideal pH, temperature, or oxygen levels.[1][2][3] 5. Product Inhibition: High concentrations of this compound inhibiting enzyme activity or cell growth.[4][5] | 1. Optimize Codons and Promoters: Use codons optimized for the expression host and select promoters of appropriate strength. 2. Enzyme Engineering & Pathway Balancing: Perform enzyme activity assays to identify bottlenecks. Balance the expression of pathway enzymes to prevent the accumulation of intermediates like 5-aminovalerate. 3. Cofactor Regeneration Systems: Engineer cofactor regeneration pathways, such as the overexpression of NAD(P)H oxidase (Nox). Introduce an α-ketoglutarate regeneration system using enzymes like L-glutamate oxidase (GOX). 4. Process Optimization: Systematically optimize pH, temperature, and dissolved oxygen levels. Implement a fed-batch strategy to control substrate and nutrient levels. 5. In Situ Product Recovery: Employ techniques like adsorption to remove this compound from the fermentation broth as it is produced. |
| Accumulation of 5-Aminovalerate (5-AMV) | 1. Inefficient Conversion of 5-AMV to Glutarate: The enzymes responsible for converting 5-AMV to this compound (e.g., GabT and GabD) may have low activity or be inhibited. 2. Imbalance in Enzyme Expression: The expression of enzymes upstream of 5-AMV (e.g., DavA and DavB) may be significantly higher than those downstream. | 1. Enhance Downstream Enzyme Activity: Overexpress the genes encoding 5-aminovalerate aminotransferase (e.g., gabT) and glutarate semialdehyde dehydrogenase (e.g., gabD). Consider using enzymes from different microbial sources to find more efficient variants. 2. Modular Pathway Engineering: Separate the lysine-to-5-AMV and 5-AMV-to-glutarate pathways into different modules or even different strains in a co-culture system to better control the metabolic flux. |
| Poor Cell Growth | 1. Toxicity of Intermediates or Product: Accumulation of metabolic byproducts or this compound can be toxic to the cells. 2. Nutrient Limitation: Depletion of essential nutrients in the fermentation medium. 3. Suboptimal Culture Conditions: Inappropriate pH, temperature, or aeration for the microbial host. | 1. Identify and Mitigate Toxicity: Analyze the fermentation broth for potential inhibitory compounds. Engineer the host strain for improved tolerance. 2. Optimize Media Composition: Ensure the fermentation medium is rich in all necessary macro- and micronutrients. Implement a nutrient feeding strategy in fed-batch fermentations. 3. Optimize Growth Conditions: Determine the optimal pH, temperature, and aeration rate for the specific production strain. |
| Formation of Byproducts | 1. Competing Metabolic Pathways: Carbon flux is diverted from the this compound pathway to the synthesis of other metabolites. 2. Non-specific Enzyme Activity: Pathway enzymes may act on other substrates, leading to the formation of undesired products. | 1. Metabolic Engineering: Knock out genes of competing pathways to redirect carbon flux towards lysine and subsequently this compound. For example, deleting genes involved in acetate and lactate production can be beneficial. 2. Enzyme Selection and Engineering: Choose enzymes with high specificity for their intended substrates. Protein engineering can be employed to improve enzyme specificity. |
| Low Molar Yield | 1. Loss of Precursors: The direct precursor, L-lysine, is consumed by competing metabolic pathways. 2. Inefficient Cofactor Utilization: Suboptimal regeneration of cofactors like NADPH required for lysine biosynthesis. | 1. Increase Precursor Supply: Engineer the host strain to overproduce L-lysine. In Corynebacterium glutamicum, which lacks a native L-lysine degradation pathway, this is a particularly effective strategy. 2. Enhance Cofactor Availability: Overexpress genes involved in the pentose phosphate pathway to increase NADPH supply. |
Frequently Asked Questions (FAQs)
1. What are the primary microbial hosts used for this compound production from lysine?
The most commonly used and engineered microbial hosts are Escherichia coli and Corynebacterium glutamicum. C. glutamicum is a particularly attractive host as it is a natural overproducer of L-lysine and lacks a native lysine degradation pathway.
2. What are the key enzymatic steps in the conversion of L-lysine to this compound?
The most established pathway involves the conversion of L-lysine to this compound via 5-aminovalerate (5-AMV). The key enzymes are:
-
Lysine-2-monooxygenase (DavB): Converts L-lysine to 5-aminovaleramide.
-
5-aminovaleramide amidohydrolase (DavA): Converts 5-aminovaleramide to 5-aminovalerate.
-
5-aminovalerate aminotransferase (DavT or GabT): Converts 5-aminovalerate to glutarate semialdehyde.
-
Glutarate semialdehyde dehydrogenase (DavD or GabD): Converts glutarate semialdehyde to this compound.
3. How can I quantify the concentration of this compound in my fermentation broth?
Several analytical methods can be used for the accurate quantification of this compound. The most common and robust methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with stable isotope dilution. High-Performance Liquid Chromatography (HPLC) can also be used.
4. What are typical yields and titers I can expect?
Yields and titers can vary significantly based on the microbial host, metabolic engineering strategies, and fermentation conditions. Through systems metabolic engineering and fed-batch fermentation, titers as high as 105.3 g/L have been achieved in C. glutamicum. In E. coli, titers of up to 73.2 g/L have been reported using a microbial consortium approach.
5. How does oxygen supply affect the fermentation process?
Oxygen supply is a critical parameter. The first step in the pathway, catalyzed by lysine-2-monooxygenase (DavB), is oxygen-dependent. Therefore, maintaining a sufficient dissolved oxygen level is crucial for efficient conversion of lysine. Enhanced oxygen supply has been shown to improve both cell growth and product formation.
Data Presentation
Table 1: Comparison of this compound Production in Different Engineered Microorganisms
| Microorganism | Genetic Modifications | Fermentation Mode | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |
| Corynebacterium glutamicum | Overexpression of davB, davA, gabT, gabD, and ynfM (exporter); 11 additional gene modifications | Fed-batch | 105.3 | 0.7 mol/mol (glucose + molasses) | 1.53 | |
| Corynebacterium glutamicum | Overexpression of davTDBA and dapB mutant | Fed-batch | 65.6 | Not Reported | Not Reported | |
| Escherichia coli (Consortium) | Strain 1: davAB; Strain 2: gabDT with NAD(P)+ and α-KG regeneration | Fed-batch | 73.2 | 0.74 (molar yield from lysine) | Not Reported | |
| Escherichia coli | Overexpression of davAB and gabTD | Fed-batch | 1.7 | Not Reported | Not Reported | |
| Escherichia coli | Reverse adipate degradation pathway (RADP) from T. fusca, deletion of competing pathways | Fed-batch | 36.5 mM (~4.8 g/L) | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for this compound Production in C. glutamicum
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered C. glutamicum strain into a test tube containing 5 mL of seed medium (e.g., LB or BHI).
-
Incubate at 30°C with shaking at 200 rpm for 12-16 hours.
-
Transfer the seed culture to a 250 mL flask containing 50 mL of the same medium and incubate under the same conditions for 8-12 hours until the OD600 reaches 4-6.
-
-
Bioreactor Setup:
-
Prepare a 5 L bioreactor with 2 L of fermentation medium. A typical medium contains (per liter): glucose (40 g), (NH₄)₂SO₄ (20 g), KH₂PO₄ (1 g), MgSO₄·7H₂O (0.5 g), biotin (200 µg), and trace elements.
-
Sterilize the bioreactor and medium.
-
-
Fermentation:
-
Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.2.
-
Control the temperature at 30°C and the pH at 7.0 (controlled with NH₄OH or NaOH).
-
Maintain the dissolved oxygen (DO) level above 20% by adjusting the agitation speed and aeration rate.
-
After the initial batch glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase.
-
Feed a sterile, concentrated glucose solution (e.g., 500 g/L) to maintain the glucose concentration at a low level (e.g., <10 g/L).
-
Continue the fermentation for 60-80 hours, collecting samples periodically for analysis.
-
Protocol 2: Quantification of this compound by LC-MS
-
Sample Preparation:
-
Centrifuge 1 mL of the fermentation broth at 13,000 rpm for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate volume of mobile phase.
-
Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅-glutaric acid).
-
-
LC-MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for specific and sensitive detection of this compound and the internal standard.
-
Visualizations
Metabolic Pathway: Lysine to this compound
References
- 1. pnas.org [pnas.org]
- 2. This compound production by systems metabolic engineering of an l-lysine–overproducing Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound production by systems metabolic engineering of an l-lysine-overproducing Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability of Glutaric Acid in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of glutaric acid in aqueous solutions under various pH conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions at room temperature?
This compound is a highly stable dicarboxylic acid in aqueous solutions under typical ambient conditions (room temperature, neutral pH).[1][2] As a saturated aliphatic dicarboxylic acid, it does not possess functional groups that are readily susceptible to hydrolysis.[3][4] However, its stability can be influenced by pH, temperature, and the presence of other reactive species.
Q2: What is the expected stability of this compound solutions at different pH values?
This compound is expected to be most stable in neutral and acidic aqueous solutions. In strongly basic (alkaline) conditions, particularly at elevated temperatures, the carboxylate groups can potentially undergo reactions, though this compound itself is generally resistant to degradation. Carboxylic acids can react with bases in neutralization reactions.[3]
Q3: What are the potential degradation pathways for this compound under forced conditions?
While stable under normal conditions, forced degradation studies, which employ more extreme conditions than typical stability testing, can induce degradation. Potential degradation pathways under harsh conditions may include:
-
Oxidative Degradation: In the presence of strong oxidizing agents, this compound can be degraded.
-
Decarboxylation: At very high temperatures, dicarboxylic acids can undergo decarboxylation, although this is not typically observed in aqueous solutions under standard laboratory conditions.
Q4: How does temperature affect the stability of this compound solutions?
As with most chemical reactions, any potential degradation of this compound will be accelerated by an increase in temperature. However, significant degradation is not expected under typical heating conditions unless other reactive species are present or the pH is extreme.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of this compound concentration in a formulation. | Reaction with other components: this compound's carboxylic acid groups can react with other functional groups in the formulation, such as amines, to form amides. | Review the composition of your formulation for any components that could react with a carboxylic acid. Consider performing compatibility studies. |
| Microbial contamination: Some microorganisms may be able to metabolize this compound. | Ensure the sterility of your solutions, especially for long-term storage. Consider adding a preservative if appropriate for your application. | |
| Change in pH of the this compound solution over time. | Interaction with container: The solution may be interacting with the container material. | Use high-quality, inert containers (e.g., borosilicate glass, or tested and compatible polymers) for the storage of your solutions. |
| Decomposition to acidic or basic byproducts: While unlikely for this compound under normal conditions, this could indicate an unexpected reaction. | Analyze the solution for the presence of any degradation products using techniques like HPLC or GC-MS. | |
| Formation of precipitate in the solution. | Solubility issues: The solubility of this compound is dependent on the solvent and temperature. A change in conditions could cause it to precipitate. | Ensure that the concentration of this compound is below its solubility limit under all storage and use conditions. The solubility of this compound is also influenced by pH. |
| Salt formation: If the solution contains metal ions, insoluble glutarate salts may form. | Analyze the precipitate to determine its composition. If it is a salt, consider using a chelating agent or removing the source of the metal ions. |
Data Summary: Expected Stability under Forced Conditions
| Condition | pH | Temperature | Expected Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 1-2 | 80°C | Negligible to very low | None expected |
| Neutral Hydrolysis | 6-8 | 80°C | Negligible | None expected |
| Basic Hydrolysis | 12-13 | 80°C | Low | Minimal, potential for salt formation |
| Oxidative | Neutral | Room Temp | Dependent on oxidizing agent | Oxidized species |
| Thermal | Neutral | >100°C | Low (in aqueous solution) | Decarboxylation products at very high temps |
| Photostability | Neutral | Ambient | Negligible | None expected |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Aqueous Solution
This protocol outlines a general method for assessing the stability of this compound in an aqueous solution at a specific pH.
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound of known concentration in the desired buffer.
-
Sample Incubation: Aliquot the this compound solution into sealed, inert vials and incubate them at the desired temperatures (e.g., room temperature, 40°C, and 60°C).
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a sample from each condition.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate, if any.
Protocol 2: Forced Degradation Study - Hydrolytic Stability
This protocol is designed to intentionally degrade the this compound to identify potential degradation products and test the stability-indicating nature of an analytical method.
-
Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and reflux for a specified period (e.g., 24 hours).
-
Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and reflux for a specified period (e.g., 24 hours).
-
Neutral Hydrolysis: Dissolve this compound in water and reflux for a specified period (e.g., 24 hours).
-
Sample Neutralization: After the specified time, cool the solutions and neutralize them.
-
Analysis: Analyze the stressed samples using an appropriate analytical method (e.g., HPLC, GC-MS) to separate and identify any degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Key factors that can influence the stability of this compound.
References
limitations and optimization of glutaric acid as a drug-linker
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the limitations and optimization of glutaric acid and its derivatives (such as glutamic acid) as components in drug-linkers for antibody-drug conjugates (ADCs).
Troubleshooting Guides
Q1: We are observing significant premature drug release from our ADC in mouse plasma stability assays. What could be the cause and how can we fix it?
A1: Premature drug release is a critical issue, often stemming from linker instability in the specific plasma environment. Standard dipeptide linkers like valine-citrulline (Val-Cit) are known to be susceptible to hydrolysis by certain mouse carboxylesterases, an issue not as prevalent in human plasma.[1] This can lead to off-target toxicity and reduced efficacy in preclinical mouse models.[1][2]
Troubleshooting & Optimization Strategy:
-
Incorporate a Glutamic Acid Residue: Modify the linker by adding a glutamic acid (Glu) residue, for example, creating a glutamic acid-valine-citrulline (EVCit or Glu-Val-Cit) tripeptide linker.[3] The addition of the negatively charged glutamic acid at the P3 position has been shown to dramatically improve stability in mouse plasma while retaining susceptibility to cleavage by intracellular enzymes like cathepsin B upon internalization into the target cell.[3] This modification can minimize failure rates in preclinical studies caused by linker instability.
-
Vary Linker Composition: Experiment with different amino acids adjacent to the cleavage site. Replacing polar amino acids with negatively charged ones, like aspartic acid, has also been shown to influence stability.
-
Confirm with Stability Assays: Systematically evaluate the stability of your modified linker-payload in both mouse and human plasma.
Logical Flow for Troubleshooting Linker Instability
Caption: Troubleshooting workflow for premature drug release.
Q2: Our ADC conjugation reaction has a low yield, and we are struggling to achieve the target Drug-to-Antibody Ratio (DAR). What are the common causes?
A2: Low conjugation yield or an inconsistent DAR can result from several factors related to the reactants, reaction conditions, and purification process. The chemistry used to attach the linker to the antibody is a critical factor.
Troubleshooting & Optimization Strategy:
-
Optimize Reaction pH: The efficiency of conjugation, especially for lysine-based methods using NHS-esters, is highly pH-dependent. The primary amine in lysine reacts efficiently with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. Ensure the pH of your conjugation buffer is optimal (typically pH 7.4-8.5) to facilitate the reaction without causing antibody degradation.
-
Adjust Molar Excess: Systematically vary the molar excess of the linker-payload relative to the antibody. A higher excess can drive the reaction to completion but may also increase the risk of aggregation.
-
Assess Linker-Payload Quality: Ensure the linker-payload is pure and has not degraded. The activated ester (e.g., NHS ester) is susceptible to hydrolysis, which would render it unreactive. Confirm the integrity of your linker-payload via LC-MS before conjugation.
-
Evaluate Purification Method: The purification process itself can lead to yield loss. Hydrophobic interaction chromatography (HIC) is often used to separate ADC species with different DARs, but stringent elution conditions might discard a significant portion of the conjugated material. Consider if a broader DAR distribution is acceptable to improve overall yield.
Table 1: General Optimization Parameters for Lysine Conjugation
| Parameter | Range to Test | Rationale | Potential Issues |
| pH of Buffer | 7.4 - 8.5 | Balances lysine reactivity with antibody stability. | High pH can increase antibody aggregation. |
| Molar Excess | 5 to 20-fold | Drives reaction towards higher DAR. | High excess can lead to aggregation and purification challenges. |
| Reaction Time | 1 - 4 hours | Ensures reaction goes to completion. | Longer times may increase side reactions or degradation. |
| Temperature | 4°C to 25°C (RT) | Controls reaction rate. | Higher temps can compromise antibody stability. |
Q3: We are observing significant aggregation of our ADC post-conjugation and during purification. How can we mitigate this?
A3: ADC aggregation is a common problem, often driven by the increased hydrophobicity of the conjugate after attaching a typically hydrophobic payload. The linker itself can be modified to counteract this effect.
Troubleshooting & Optimization Strategy:
-
Increase Linker Hydrophilicity: The inherent hydrophilicity of glutamic acid can help. Incorporating a glutamic acid residue or other hydrophilic spacers (like short PEG chains) into the linker design can improve the overall solubility of the ADC and reduce its propensity to aggregate. Glucuronide-based linkers are also noted for their hydrophilicity, which can be beneficial for hydrophobic payloads.
-
Optimize Purification Buffers: Ensure the buffers used during purification are optimized to maintain ADC solubility. This may involve adjusting pH, ionic strength, or including stabilizing excipients.
-
Control DAR: High DAR values (>4) can increase the likelihood of aggregation due to increased hydrophobicity. If aggregation is severe, consider targeting a lower average DAR by adjusting the conjugation conditions.
-
Analytical Monitoring: Use Size Exclusion Chromatography (SEC) to monitor aggregation at every step of the process (post-conjugation, during, and after purification) to pinpoint where the aggregation is occurring.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of traditional dipeptide linkers that glutamic acid-based linkers can address?
A1: The primary limitation of widely used dipeptide linkers, such as valine-citrulline (Val-Cit), is their instability in mouse plasma. This instability is due to their susceptibility to cleavage by an extracellular carboxylesterase found in rodents, leading to premature drug release. This complicates preclinical evaluation, as the ADC may appear more toxic and less effective in mouse models than it would be in humans, where the linker is significantly more stable. By incorporating a glutamic acid residue to create a tripeptide linker (e.g., Glu-Val-Cit), the stability in mouse plasma is dramatically enhanced, providing a more reliable preclinical model for assessing ADC efficacy and safety.
Q2: What is the proposed mechanism for how a glutamic acid residue improves linker stability?
A2: The enhanced stability of glutamic acid-containing linkers in mouse plasma is attributed to the introduction of a negative charge. This charge is thought to inhibit the binding or catalytic activity of the specific mouse carboxylesterase responsible for off-target cleavage of the linker. This modification provides steric or electrostatic hindrance that protects the adjacent peptide bond from hydrolysis in the bloodstream. Importantly, this modification does not prevent the desired cleavage by lysosomal proteases, such as cathepsin B, once the ADC is internalized by the target cancer cell.
Q3: What are the essential analytical techniques for characterizing ADCs with modified this compound-based linkers?
A3: A suite of analytical techniques is required to fully characterize these complex biologics.
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for determining the drug-to-antibody ratio (DAR) distribution. It separates ADC species based on hydrophobicity, allowing for the quantification of antibodies with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4).
-
Size Exclusion Chromatography (SEC): SEC is critical for quantifying high molecular weight species, or aggregates, which is a key quality attribute related to safety and stability.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for confirming the identity of the ADC, verifying the correct mass of the conjugated light and heavy chains, and quantifying the amount of free drug in a sample. It provides detailed molecular-level information that other assays cannot.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This ligand-binding assay is used to measure the total antibody concentration and to assess whether the conjugation process has affected the antibody's ability to bind to its target antigen.
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To determine the stability of the ADC and quantify the rate of premature drug release in plasma.
Materials:
-
Purified ADC
-
Human and mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS) pH 7.4
-
Incubator at 37°C
-
Analytical method for free drug quantification (e.g., LC-MS)
-
Method for ADC analysis (e.g., HIC-HPLC)
Methodology:
-
Dilute the ADC stock solution to a final concentration of 1 mg/mL in pre-warmed human and mouse plasma. Prepare a control sample in PBS.
-
Incubate all samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 96 hours), draw an aliquot from each sample.
-
Immediately process the aliquot to separate the free drug from the plasma proteins and ADC (e.g., by protein precipitation with acetonitrile or solid-phase extraction).
-
Analyze the supernatant for the concentration of released payload using a validated LC-MS method.
-
Separately, analyze an aliquot of the plasma sample by HIC-HPLC to observe changes in the DAR profile over time.
-
Data Analysis: Plot the percentage of released drug versus time to determine the stability profile and half-life of the ADC in each matrix.
Protocol 2: General ADC Conjugation (Lysine-based)
Objective: To conjugate a linker-payload containing an N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Linker-payload with NHS ester functional group, dissolved in an organic solvent (e.g., DMSO)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0)
-
Quenching reagent (e.g., 1 M Tris or glycine)
-
Purification system (e.g., SEC or TFF for buffer exchange, HIC for DAR species separation)
Methodology:
-
Exchange the mAb into the conjugation buffer to the desired concentration (e.g., 10 mg/mL).
-
Add the linker-payload solution to the mAb solution to achieve the target molar excess (e.g., 8-fold excess). The final concentration of organic solvent should typically be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
Quench the reaction by adding the quenching reagent to a final concentration of ~50 mM to consume any unreacted NHS esters.
-
Purify the resulting ADC from unconjugated linker-payload and quenching reagent using tangential flow filtration (TFF) or size exclusion chromatography (SEC).
-
If necessary, further purify the ADC to isolate a specific DAR distribution using preparative HIC.
-
Characterize the final product for DAR, aggregation, and purity using HIC, SEC, and LC-MS.
ADC Synthesis and Characterization Workflow
Caption: General workflow for ADC synthesis and characterization.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of the ADC on a target antigen-positive cancer cell line versus a negative control cell line.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Cell culture medium and supplements
-
Purified ADC, unconjugated antibody, and free drug
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Methodology:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the serially diluted test articles to the appropriate wells. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the untreated control wells. Plot the cell viability versus the logarithm of the concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound on each cell line. A potent ADC should show a low IC50 value on the antigen-positive line and a significantly higher IC50 on the antigen-negative line.
References
- 1. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glutaric Acid in Cell Culture Media
Welcome to the technical support center for researchers utilizing glutaric acid in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound degradation in mammalian cells?
This compound is an intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2][3][4] The final step in its degradation is catalyzed by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1] This enzyme converts glutaryl-CoA to crotonyl-CoA, which can then enter other metabolic pathways. A deficiency in GCDH leads to the accumulation of this compound, as seen in the genetic disorder Glutaric Aciduria Type I (GA-I).
Q2: My cells are not metabolizing the this compound I've added to the medium. What could be the reason?
Several factors could contribute to this observation:
-
Cell Type Specificity: The expression and activity of glutaryl-CoA dehydrogenase (GCDH) can vary significantly between different cell types. Some cell lines may have inherently low levels of this enzyme.
-
Mitochondrial Dysfunction: Since the degradation of this compound occurs in the mitochondria, any impairment in mitochondrial function can hinder this process.
-
Enzyme Inhibition: Components in your cell culture medium or other experimental compounds could potentially inhibit GCDH activity.
-
Substrate Overload: The concentration of this compound added might be too high for the cells to process efficiently, leading to its accumulation.
Q3: Is this compound stable in standard cell culture media like DMEM/F12 over time?
Q4: I am observing unexpected cytotoxicity after adding this compound to my cell culture. What are the possible causes?
High concentrations of this compound can be toxic to cells. The accumulation of this compound can lead to:
-
Metabolic Acidosis: As an acidogen, high levels of this compound can lower the pH of the culture medium and the intracellular environment, leading to acidosis.
-
Impairment of Energy Metabolism: this compound has been shown to inhibit key enzymes in the Krebs cycle and the respiratory chain, leading to a reduction in ATP production.
-
Neurotoxicity: In neuronal cell models, this compound and its derivatives can act as neurotoxins.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in Stock Solution | Prepare fresh stock solutions of this compound in a buffered solution (e.g., PBS) and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles. |
| Variability in Cell Passage Number | Use cells within a consistent and low passage number range for your experiments, as cellular metabolism can change over time in culture. |
| Inconsistent Media Preparation | Ensure consistent preparation of your complete cell culture medium, including the final concentration of serum and other supplements, as these can affect cellular metabolism. |
Issue 2: Low or no detectable uptake/metabolism of this compound.
| Possible Cause | Troubleshooting Step |
| Low Expression of GCDH in Cell Line | Verify the expression of glutaryl-CoA dehydrogenase (GCDH) in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to have active lysine and tryptophan metabolism. |
| Inhibition of Cellular Uptake | The transport of this compound into cells is mediated by specific transporters like the sodium-dependent dicarboxylate cotransporter 3 (NaC3) and organic anion transporters (OATs). Ensure that other components in your media are not competing for these transporters. |
| Incorrect Assay for Detection | Use a validated and sensitive method for measuring this compound concentrations, such as gas chromatography-mass spectrometry (GC-MS) or an isotope dilution mass spectrometric assay. |
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Culture Medium using GC-MS
This protocol provides a general workflow for the analysis of this compound. Specific parameters may need to be optimized for your instrument and experimental setup.
1. Sample Preparation:
- Collect 1 mL of cell culture medium.
- Add an internal standard (e.g., a stable isotope-labeled this compound) to the sample.
- Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.
- Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a derivatization agent (e.g., BSTFA with 1% TMCS).
- Incubate at a specified temperature (e.g., 70°C) for a set time to allow for complete derivatization.
3. GC-MS Analysis:
- Inject the derivatized sample into the GC-MS system.
- Use a suitable capillary column for separation.
- Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification of characteristic ions of derivatized this compound and the internal standard.
4. Data Analysis:
- Generate a standard curve using known concentrations of this compound.
- Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Signaling Pathways and Workflows
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound from amino acid catabolism.
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound quantification in cell culture media.
References
- 1. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. metabolicsupportuk.org [metabolicsupportuk.org]
troubleshooting guide for inconsistent results in glutaric aciduria screening
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results during glutaric aciduria type 1 (GA-1) screening.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We have a presumptive positive result with elevated glutarylcarnitine (C5-DC) in a dried blood spot (DBS) sample. What are the immediate next steps?
A presumptive positive screen requires prompt follow-up action to confirm the diagnosis. A screening test is not a definitive diagnostic test.[1][2]
Immediate Actions:
-
Consult a Metabolic Specialist: Immediately contact a pediatric metabolic specialist for guidance on the next steps.[2][3][4]
-
Contact the Family: Inform the family of the result and the need for further confirmatory testing.
-
Assess the Infant: Evaluate the infant for any clinical signs such as poor feeding, hypotonia (low muscle tone), or macrocephaly (an unusually large head). If symptomatic, arrange for an immediate clinical evaluation.
-
Initiate Confirmatory Testing: Arrange for urgent confirmatory tests, which typically include a quantitative analysis of urine organic acids and plasma acylcarnitines.
Q2: Our initial screen showed elevated C5-DC, but confirmatory urine organic acid tests are normal. What could cause this discrepancy?
This scenario points towards a false-positive screening result. Several factors can cause an isolated elevation of C5-DC in the absence of GA-1.
Potential Causes of False-Positive Results:
-
Renal Insufficiency: Newborns with renal failure may show elevated C5-DC levels, mimicking a positive screen for GA-1.
-
Analytical Interference: Other acylcarnitines, such as hydroxydecanoylcarnitine (C10-OH), can have a similar molecular weight to C5-DC and interfere with the analysis, particularly in cases of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency or Glutaric Aciduria Type II (Multiple Acyl-CoA Dehydrogenase Deficiency).
-
Maternal GA-1: An infant born to a mother with undiagnosed, asymptomatic GA-1 may have elevated C5-DC that normalizes within the first few weeks of life. Confirmatory testing on the infant will be normal, while the mother will show abnormal results.
-
Carnitine Supplementation: Babies who have received carnitine supplements can sometimes have false-positive results.
-
Lab-Specific Cutoff Variations: Cutoff values for C5-DC can vary between laboratories, potentially leading to a higher rate of false positives in some centers.
Q3: We have a clinically suspected case of GA-1, but the newborn screen was negative for C5-DC. Is a false-negative result possible?
Yes, false-negative results, though less common, can occur. This is often associated with specific biochemical phenotypes of GA-1.
Potential Causes of False-Negative Results:
-
"Low Excretor" Phenotype: Some individuals with GA-1 have significant residual enzyme activity and are classified as "low excretors." They may excrete normal or only intermittently elevated levels of glutaric acid and C5-DC, which can fall below the screening cutoff. However, they remain at high risk for neurological damage. In these cases, 3-hydroxythis compound (3-OH-GA) in urine is often the most reliable diagnostic marker.
-
Carnitine Depletion: Infants with severely depleted carnitine reserves (e.g., due to maternal or infantile carnitine transporter deficiency) may not produce enough glutarylcarnitine to be detected on the screen.
Q4: How can we differentiate GA-1 from other metabolic disorders that may present with similar initial screening results?
Differential diagnosis is critical. While elevated C5-DC is the primary marker for GA-1, a broader analysis of acylcarnitine and urine organic acid profiles is necessary. For example, Glutaric Aciduria Type II (MADD) also results in elevated C5-DC but can be distinguished by the additional presence of isovalerylcarnitine (C5) and medium- to long-chain acylcarnitines (C6, C8, C14), along with increased urinary ethylmalonic acid.
Q5: What are the best practices for sample collection and handling to ensure reliable results?
Proper pre-analytical procedures are crucial to avoid erroneous results.
Key Recommendations for Dried Blood Spot (DBS) Collection:
-
Timing: Collect samples at least 24 hours after birth.
-
Collection: Use a sterile, single-use lancet. Wipe away the first drop of blood and allow a large second drop to form. Apply blood to one side of the filter paper, ensuring the circle is completely and evenly saturated. Do not apply multiple drops to the same circle.
-
Drying: Allow the DBS card to air-dry in a horizontal position for a minimum of 3-4 hours, away from direct sunlight or heat. Do not stack wet specimens.
-
Storage: Once completely dry, store cards in low-gas-permeability bags with a desiccant pack to protect from humidity.
Data Presentation: Analyte Cutoff & Reference Values
Screening cutoff and diagnostic reference values are essential for interpreting results. These values can vary by laboratory. The following tables provide representative examples.
Table 1: Example Newborn Screening Cutoff Values for Glutarylcarnitine (C5-DC)
| Analyte | Method | Sample Type | Example Cutoff Value (µmol/L) | Source |
| Glutarylcarnitine (C5-DC) | MS/MS | Dried Blood Spot | > 0.6 | |
| Glutarylcarnitine (C5-DC) | UPLC-MS/MS | Dried Blood Spot | > 0.5 |
Note: Laboratories should establish and validate their own cutoff values.
Table 2: Example Reference Ranges for Confirmatory Urine Organic Acid Testing
| Analyte | Method | Sample Type | Reference Range | Source |
| This compound | GC/MS | Random Urine | 0 - 14 µg/mg creatinine | |
| 3-Hydroxythis compound | GC/MS | Random Urine | 0 - 19 µg/mg creatinine | |
| 3-Hydroxythis compound | Not Specified | Random Urine | ≤ 4.6 mmol/mol creatinine |
Note: In GA-1 "high excretors," this compound levels can exceed 100 mmol/mol creatinine, while 3-hydroxythis compound is a more sensitive marker for "low excretors".
Visual Summaries of Key Processes
Caption: Biochemical pathway of GA-1.
Caption: GA-1 screening and diagnostic workflow.
Caption: Troubleshooting false-positive GA-1 results.
Experimental Protocols
Protocol 1: Acylcarnitine Analysis from Dried Blood Spots (DBS) by Tandem Mass Spectrometry (MS/MS)
This protocol outlines the general steps for the extraction and analysis of acylcarnitines from DBS samples, the primary method for newborn screening.
Methodology:
-
Sample Preparation:
-
Punch a 3.0 - 3.2 mm disc from the center of a dried blood spot into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
-
Prepare a blank sample using a DBS card without blood and include quality control (QC) samples with known analyte concentrations.
-
-
Extraction:
-
Add 100-200 µL of an extraction solvent, typically a methanol or acetonitrile-based solution containing stable isotope-labeled internal standards for each analyte. An 85:15 acetonitrile:water solution is effective for co-extraction of acylcarnitines and amino acids.
-
Seal the plate or tubes and incubate for 20-30 minutes at room temperature with gentle shaking.
-
Centrifuge the samples for 10 minutes at approximately 4000 rpm to pellet the filter paper and any debris.
-
-
Derivatization (Butylation - Common Method):
-
Transfer the supernatant to a new plate or vials.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a butanolic-HCl solution and incubate at an elevated temperature (e.g., 60-65°C) for 15-20 minutes to convert the acylcarnitines to their butyl esters.
-
Evaporate the butanolic-HCl and reconstitute the sample in a mobile phase suitable for injection.
-
-
Instrumentation and Analysis (Flow Injection Analysis - FIA-MS/MS):
-
Analyze the sample using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine butyl ester and its corresponding internal standard. For butylated glutarylcarnitine (C5-DC), a common transition is m/z 388 → m/z 85.
-
Quantify the concentration of each analyte by comparing the signal intensity of the native analyte to its stable isotope-labeled internal standard.
-
Protocol 2: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC/MS)
This protocol is the gold standard for confirming a diagnosis of GA-1 by quantifying this compound and 3-hydroxythis compound in urine.
Methodology:
-
Sample Preparation:
-
Thaw a random urine sample and centrifuge to remove any particulate matter.
-
Normalize the sample by taking a volume of urine equivalent to a specific amount of creatinine (e.g., 1 µmole).
-
Add appropriate stable isotope-labeled internal standards for this compound and 3-hydroxythis compound.
-
-
Oximation (for Keto-acids):
-
Treat the sample with a hydroxylamine solution and incubate at 60°C for 30 minutes. This step converts keto groups to oximes, improving stability.
-
-
Extraction:
-
Acidify the sample with HCl.
-
Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate, vortexing thoroughly, and centrifuging to separate the phases.
-
Collect the organic (top) layer. Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined organic solvent to complete dryness under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
To make the organic acids volatile for gas chromatography, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70-90°C for 15-60 minutes to form trimethylsilyl (TMS) derivatives.
-
-
Instrumentation and Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
The gas chromatograph separates the different organic acid derivatives based on their boiling points and interaction with the GC column.
-
The mass spectrometer detects the fragments of each compound as it elutes from the column. Operate the MS in either scan mode (to identify all compounds) or selected ion monitoring (SIM) mode (for targeted quantification).
-
Identify and quantify this compound and 3-hydroxythis compound by comparing their retention times and mass spectra to those of pure standards and the internal standards.
-
References
Validation & Comparative
A Comparative Analysis of Succinic Acid and Glutaric Acid as Crosslinking Agents
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is critical in the development of stable and biocompatible materials. This guide provides an objective comparison of two dicarboxylic acids, succinic acid and glutaric acid, for their utility as crosslinkers in various biomaterials. This analysis is supported by experimental data from studies on polymers such as chitosan, collagen, and cellulose.
Executive Summary
Succinic acid and this compound are both utilized as non-toxic alternatives to conventional crosslinkers like glutaraldehyde. The choice between the two often depends on the desired mechanical properties, degradation kinetics, and the specific polymer being modified. Succinic acid, with its shorter aliphatic chain, generally results in a more rigid crosslinked structure, while the longer chain of this compound can impart greater flexibility.
Performance Comparison
The following tables summarize key performance data from comparative studies involving succinic and this compound (or their derivatives) as crosslinkers.
| Property | Succinic Acid Derivative | This compound Derivative | Polymer System | Key Finding |
| Degree of Carboxylation | 3.5 ± 0.2 mmol/g | 1.5 ± 0.2 mmol/g | Cellulose | Succinic anhydride leads to a higher degree of surface functionalization compared to glutaric anhydride under similar conditions.[1][2] |
| Surface Charge (Zeta Potential) | -23.03 ± 1.7 mV | -10.9 ± 0.6 mV | Cellulose | The higher carboxylation with succinic anhydride results in a more negative surface charge.[1][2] |
| Thermal Stability | Higher thermal stability | Lower thermal stability | Gelatine | Hydrogels crosslinked with a related dicarboxylic acid (citric acid, which has a similar rigid structure to succinic acid) showed greater thermal stability than those with glutaraldehyde. This suggests that the more rigid crosslinking of succinic acid may enhance thermal stability.[3] |
| Mechanical Strength | Higher tensile strength | Lower tensile strength | Gelatine | Hydrogels crosslinked with glutaraldehyde, which has a longer chain more comparable to this compound, exhibited greater tensile strength than those with the more rigid citric acid. This suggests a trade-off between rigidity and tensile strength. |
Experimental Protocols
Below are detailed methodologies for key experiments to compare the efficacy of succinic acid and this compound as crosslinkers for biopolymer scaffolds, such as those made from chitosan or collagen.
Protocol 1: Preparation of Crosslinked Chitosan Scaffolds
Materials:
-
Chitosan powder (≥75% deacetylated)
-
Succinic acid
-
This compound
-
Deionized water
-
0.05 N NaOH/ethanol mixture
-
Water/ethanol (7:3) mixture
Procedure:
-
Prepare a 1% (w/v) chitosan solution by dispersing chitosan powder in deionized water and stirring vigorously.
-
Divide the chitosan solution into separate beakers for each crosslinker.
-
To their respective beakers, add succinic acid or this compound to achieve final concentrations ranging from 0.05% to 0.5% (w/v).
-
Stir the mixtures continuously for one hour at ambient temperature.
-
Pour the solutions into appropriate molds and lyophilize for 24 hours to form 3D scaffolds.
-
Neutralize the resulting scaffolds by repeated washings with a 0.05 N NaOH/ethanol mixture.
-
Follow with washings with a water/ethanol (7:3) mixture to remove any unreacted crosslinker.
-
Lyophilize the washed scaffolds for another 24 hours.
-
The obtained scaffolds are designated as Succinic Acid Crosslinked Chitosan (SACCH) and this compound Crosslinked Chitosan (GACCH).
Protocol 2: Characterization of Crosslinked Scaffolds
a) Scanning Electron Microscopy (SEM):
-
Mount small sections of the lyophilized scaffolds onto aluminum stubs using double-sided carbon tape.
-
Sputter-coat the samples with a thin layer of gold to ensure conductivity.
-
Examine the surface morphology and pore structure of the scaffolds using a scanning electron microscope at an accelerating voltage of 20 kV.
b) Thermal Gravimetric Analysis (TGA):
-
Place a small amount of the scaffold material (5-10 mg) into a TGA crucible.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the thermal stability of the crosslinked scaffolds.
c) Mechanical Testing:
-
Cut the dried scaffolds into dumbbell-shaped test samples with specific dimensions (e.g., 20 mm length and 5 mm width).
-
Perform tensile strength measurements using a universal testing machine at a constant crosshead speed.
-
Record the stress-strain curves and calculate the ultimate tensile strength and Young's modulus for each sample. All tests should be performed in triplicate.
Visualizing the Process
Chemical Crosslinking Mechanism
The fundamental reaction for both succinic acid and this compound as crosslinkers involves the formation of ester or amide bonds with the polymer chains.
Caption: Dicarboxylic acid crosslinking of polymer chains.
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical steps for a comprehensive comparative study of succinic acid and this compound as crosslinkers.
Caption: Workflow for comparing crosslinker performance.
Concluding Remarks
Both succinic acid and this compound are viable, non-toxic crosslinkers for biomaterials. The selection between them should be guided by the specific application requirements. Succinic acid may be preferred for applications requiring higher thermal stability and surface charge, while this compound might be more suitable for creating more flexible materials with potentially higher tensile strength. The provided protocols and workflow offer a robust framework for conducting a direct comparative study to inform the optimal choice for your research and development needs.
References
Glutaric Acid as a Diagnostic Biomarker for Glutaric Aciduria Type 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glutaric Aciduria Type 1 (GA-1) is an inherited metabolic disorder that, if untreated, can lead to severe neurological damage. The early and accurate diagnosis of GA-1 is therefore critical. This guide provides a comprehensive comparison of glutaric acid (GA) as a primary diagnostic biomarker for GA-1 against its key alternatives, 3-hydroxythis compound (3-HGA) and glutarylcarnitine (C5DC). The information presented is supported by experimental data to aid researchers and clinicians in making informed decisions for diagnostic strategies and in the development of novel therapeutic interventions.
Performance Comparison of GA-1 Biomarkers
The diagnosis of GA-1 relies on the detection of elevated levels of specific metabolites. While this compound is a well-established biomarker, its diagnostic performance can be influenced by the patient's metabolic state. The following table summarizes the quantitative performance of this compound and its main alternatives.
| Biomarker | Method | Sample Type | Sensitivity | Specificity | Key Advantages | Limitations |
| This compound (GA) | GC-MS | Urine | Variable | Moderate | Well-established, widely available. | Can be normal or only intermittently elevated in "low excretors". Elevated levels can also be seen in other mitochondrial disorders[1]. |
| 3-Hydroxythis compound (3-HGA) | GC-MS, LC-MS/MS | Urine, Plasma | High (approaching 100% in some studies) | High | Considered a more reliable and specific marker than GA, especially for identifying low excretors. | Analytical challenges with GC-MS due to co-elution with isomers like 2-hydroxythis compound, requiring specific methodologies to resolve. |
| Glutarylcarnitine (C5DC) | LC-MS/MS | Dried Blood Spots (DBS), Plasma | High (96% in newborn screening) | Moderate to High | Primary marker for newborn screening, allowing for early detection. | Can be elevated in other conditions, leading to false positives. May not be elevated in all low excretor phenotypes. |
Metabolic Pathway and Diagnostic Logic
GA-1 is caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme plays a crucial role in the catabolic pathways of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. A defect in GCDH leads to the accumulation of upstream metabolites, namely this compound, 3-hydroxythis compound, and glutarylcarnitine.
The diagnostic workflow for GA-1 often begins with newborn screening, followed by confirmatory testing. The choice of biomarkers and analytical methods is crucial for accurate diagnosis, especially in differentiating GA-1 from other metabolic disorders and identifying individuals with the less pronounced "low excretor" phenotype.
Experimental Protocols
Accurate quantification of these biomarkers is paramount for a reliable diagnosis. Below are summaries of the typical methodologies employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and 3-Hydroxythis compound in Urine
This method is a cornerstone for the confirmatory diagnosis of GA-1.
-
Sample Preparation:
-
A specific volume of urine, often normalized to creatinine concentration, is used.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) is added.
-
The organic acids are extracted from the aqueous urine sample using a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
The organic extract is dried, typically under a stream of nitrogen.
-
The dried residue is derivatized to make the organic acids volatile for GC analysis. A common derivatization agent is a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The different organic acids are separated based on their boiling points and interaction with the GC column.
-
As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
The mass spectrometer ionizes the compounds and separates the resulting ions based on their mass-to-charge ratio, allowing for identification and quantification.
-
-
Data Analysis:
-
The concentrations of this compound and 3-hydroxythis compound are determined by comparing their peak areas to that of the internal standard.
-
Results are typically reported as a ratio to the creatinine concentration to account for variations in urine dilution.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Glutarylcarnitine (C5DC) in Dried Blood Spots and Plasma
This is the primary method used for newborn screening and can also be used for confirmatory testing.
-
Sample Preparation (Dried Blood Spots):
-
A small disc is punched from the dried blood spot on the newborn screening card.
-
The disc is placed in a well of a microtiter plate.
-
An extraction solution containing an internal standard (e.g., stable isotope-labeled C5DC) in a solvent like methanol is added to each well.
-
The plate is agitated to extract the acylcarnitines from the blood spot.
-
The extract is then transferred for analysis.
-
-
LC-MS/MS Analysis:
-
The sample extract is injected into the liquid chromatograph.
-
The acylcarnitines are separated on an LC column.
-
The eluent from the LC flows into the tandem mass spectrometer.
-
In the first mass analyzer, the parent ion of C5DC is selected.
-
This parent ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This highly specific detection method (Multiple Reaction Monitoring or MRM) minimizes interferences.
-
-
Data Analysis:
-
The concentration of C5DC is calculated by comparing the response of the analyte to that of the internal standard.
-
For newborn screening, the measured C5DC level is compared to a pre-defined cutoff value to identify presumptive positive cases.
-
Conclusion
The validation of this compound as a diagnostic biomarker for GA-1 is well-established, but its limitations, particularly in "low excretor" phenotypes, necessitate a multi-biomarker approach for accurate diagnosis. 3-hydroxythis compound has emerged as a more sensitive and specific marker for confirmatory testing, while glutarylcarnitine (C5DC) is indispensable for early detection through newborn screening programs. The choice of analytical methodology is critical to ensure the accuracy and reliability of diagnostic results. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each biomarker is essential for designing effective clinical trials and developing targeted therapies for GA-1.
References
A Comparative Analysis of the Neurotoxicity of Glutaric Acid and 3-Hydroxyglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic effects of glutaric acid (GA) and 3-hydroxythis compound (3-OHGA), two key metabolites that accumulate in the genetic disorder Glutaric Aciduria Type 1 (GA1). Understanding the distinct and overlapping neurotoxic profiles of these organic acids is crucial for developing targeted therapeutic strategies. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying molecular pathways.
At a Glance: Comparative Neurotoxicity
While both this compound and 3-hydroxythis compound contribute to the neuropathology of GA1, their neurotoxic potency and mechanisms exhibit notable differences. Experimental evidence suggests that 3-OHGA is generally considered the more potent neurotoxin, particularly at higher concentrations, primarily acting as an excitotoxin through the overactivation of N-methyl-D-aspartate (NMDA) receptors. However, some studies indicate that at lower concentrations, this compound may induce a more significant reduction in neuronal viability. The neurotoxicity of both compounds is also dependent on the developmental stage of the brain, with increased vulnerability observed in immature neurons.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies comparing the neurotoxic effects of this compound and 3-hydroxythis compound.
Table 1: Comparative Effects on Neuronal Viability
| Compound | Concentration | Cell Model | Effect on Neuronal Viability | Citation |
| This compound (GA) | 0.1 mmol/L | Primary neuronal cultures (chick embryo) | More pronounced decrease in cell viability compared to 3-OHGA at the same concentration. | [1] |
| 1-5 mmol/L | Primary neuronal cultures (chick embryo) | Less toxic than 3-OHGA at the same concentrations. | [1] | |
| up to 5 mmol/L | Organotypic rat brain slice cultures | No remarkable neurotoxic effect observed. | ||
| 3-Hydroxythis compound (3-OHGA) | 0.1 mmol/L | Primary neuronal cultures (chick embryo) | Less pronounced decrease in cell viability compared to GA at the same concentration. | [1] |
| 1-5 mmol/L | Primary neuronal cultures (chick embryo) | More toxic than GA at the same concentrations. | [1] | |
| ≥1.5 mmol/L | Organotypic rat brain slice cultures | Dose-dependent neurotoxic effect. |
Table 2: Mechanistic Insights into Neurotoxicity
| Feature | This compound (GA) | 3-Hydroxythis compound (3-OHGA) | Citation |
| Primary Mechanism | Excitotoxicity via NMDA receptors. | Excitotoxicity via NMDA receptors. | [1] |
| NMDA Receptor Subunit Specificity | Primarily mediated by NR2B-containing NMDA receptors. | Primarily mediated by NR2B-containing NMDA receptors. | |
| NMDA Receptor Agonism | Considered a weak agonist. | Considered a weak agonist. | |
| Effect on Intracellular Calcium | Induces an increase in intracellular calcium. | Induces an increase in intracellular calcium. | |
| Contradictory Evidence | Some studies suggest it is a weak neurotoxin and other mechanisms contribute significantly to GA1 pathology. | Some studies suggest it is a weak neurotoxin and other mechanisms contribute significantly to GA1 pathology. |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.
Caption: Excitotoxic signaling cascade initiated by this compound and 3-hydroxythis compound.
Caption: General experimental workflow for assessing neurotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and 3-hydroxythis compound neurotoxicity.
Primary Neuronal Culture Neurotoxicity Assay
Objective: To assess the dose-dependent neurotoxic effects of GA and 3-OHGA on primary neurons.
Methodology:
-
Cell Culture Preparation:
-
Primary neuronal cultures are established from the telencephalons of 7-day-old chick embryos.
-
The tissue is dissociated and cells are plated on poly-L-lysine-coated culture flasks at a density of 4 x 10⁴ cells/cm².
-
Cultures are maintained for 5 days in vitro to allow for neuronal differentiation and network formation.
-
-
Neurotoxin Exposure:
-
After 5 days in culture, the neurons are incubated with various concentrations of this compound or 3-hydroxythis compound (e.g., 0.1 mmol/L to 5 mmol/L) for specific durations (e.g., 1 and 24 hours).
-
-
Assessment of Neuronal Viability (MTT Assay):
-
Following incubation with the neurotoxins, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a defined period (e.g., 4 hours) at 37°C to allow for the conversion of MTT to formazan by metabolically active cells.
-
The formazan crystals are then solubilized using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the absorbance measured in control (untreated) wells.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage, is quantified.
-
Aliquots of the culture supernatant are collected after the neurotoxin exposure period.
-
The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan is measured spectrophotometrically at a specific wavelength (e.g., 490 nm).
-
The amount of LDH release is indicative of the level of cytotoxicity.
-
Organotypic Brain Slice Culture Neurotoxicity Assay
Objective: To evaluate the neurotoxic effects of GA and 3-OHGA in a model that preserves the three-dimensional structure and cellular diversity of brain tissue.
Methodology:
-
Slice Culture Preparation:
-
Organotypic brain slice cultures are prepared from the hippocampi of neonatal rats.
-
The brains are rapidly removed and placed in an ice-cold dissection medium.
-
400 µm thick slices are cut using a vibratome.
-
The slices are then transferred onto semiporous membrane inserts in 6-well culture plates.
-
The cultures are maintained at the interface between the culture medium and a humidified 5% CO₂ atmosphere at 37°C.
-
-
Neurotoxin Exposure:
-
After a period of stabilization in culture, the slices are exposed to various concentrations of this compound or 3-hydroxythis compound (e.g., 1.5 mmol/L to 5 mmol/L).
-
-
Assessment of Neurodegeneration (Propidium Iodide Staining):
-
Propidium iodide (PI), a fluorescent dye that enters cells with compromised membrane integrity, is added to the culture medium.
-
The uptake of PI by degenerating neurons is visualized and quantified using fluorescence microscopy.
-
The intensity and area of PI fluorescence are used as measures of neurotoxicity.
-
Conclusion
The available evidence strongly indicates that both this compound and 3-hydroxythis compound are neurotoxic, with their primary mechanism of action being excitotoxicity mediated by NMDA receptors, particularly those containing the NR2B subunit. While 3-OHGA appears to be the more potent toxin at higher concentrations in some experimental models, GA may exert greater toxicity at lower concentrations. It is important to note the existence of conflicting data, suggesting that the pathophysiology of GA1 is complex and may involve mechanisms beyond excitotoxicity. Future research should aim to further elucidate the precise molecular events downstream of NMDA receptor activation by these metabolites and to explore other potential neurotoxic pathways to develop more effective therapeutic interventions for patients with Glutaric Aciduria Type 1.
References
comparative analysis of dicarboxylic acids for drug carrier formulation
A Comparative Guide to Dicarboxylic Acids in Drug Carrier Formulation
Introduction
Dicarboxylic acids are a versatile class of organic compounds increasingly utilized in the design of advanced drug delivery systems. Their two carboxylic acid functional groups enable them to act as monomers for biodegradable polymers, cross-linking agents for hydrogels, or as counter-ions to form stable drug salts.[1][2][3] The choice of dicarboxylic acid significantly impacts the physicochemical properties and, consequently, the performance of the final drug carrier. Factors such as drug loading capacity, release kinetics, and biocompatibility are intricately linked to the structure of the dicarboxylic acid used.[4]
This guide provides a comparative analysis of three common linear dicarboxylic acids—Succinic Acid (C4), Glutaric Acid (C5), and Adipic Acid (C6)—for their application in drug carrier formulations. By examining their properties and performance based on available experimental data, this document aims to assist researchers in the rational selection of dicarboxylic acids for specific drug delivery applications.
Data Presentation: A Comparative Analysis
The performance of a dicarboxylic acid in a drug carrier is governed by its intrinsic physicochemical properties. These properties, which vary with carbon chain length, influence the characteristics of the resulting polymer or nanoparticle system.
Table 1: Physicochemical Properties of Selected Dicarboxylic Acids
| Property | Succinic Acid | This compound | Adipic Acid |
|---|---|---|---|
| Chemical Formula | C₄H₆O₄ | C₅H₈O₄[5] | C₆H₁₀O₄ |
| Molar Mass ( g/mol ) | 118.09 | 132.12 | 146.14 |
| pKa₁ | 4.21 | 4.34 | 4.43 |
| pKa₂ | 5.64 | 5.41 | 5.41 |
| Water Solubility (g/L at 20°C) | ~80 | >500 (>50% w/w) | ~24 |
| Appearance | Colorless crystals | Colorless crystals | White crystalline solid |
Note: pKa and solubility values are standard literature values and can vary slightly with conditions.
Table 2: Comparative Performance in Drug Carrier Formulations
| Performance Metric | Succinic Acid (C4) | This compound (C5) | Adipic Acid (C6) |
|---|---|---|---|
| Drug Loading Capacity (LC) | Can enhance drug content by acting as a linker in amorphous solid dispersions. Often used to form succinate salts, which can improve drug solubility and allow for higher loading. | Used in the synthesis of polymers for drug delivery. Its higher hydrophilicity compared to adipic acid may influence interactions with both hydrophilic and hydrophobic drugs. | Forms the backbone of biodegradable polymers like polyesteramides, which demonstrate good mechanical properties for creating solid implants or microparticles with significant drug loading potential. Used to form multicomponent crystalline entities with drugs like pimozide to improve pharmaceutical properties. |
| Drug Release Profile | Formulations using succinate, such as in cross-linked hydrogels, can be tailored for controlled release. The release from succinate-based carriers is often concentration-dependent and driven by diffusion. | The degradation rate of this compound-containing polymers will influence the drug release profile, typically following a combination of diffusion and erosion mechanisms. | Co-polyesters of adipic acid have been developed for pH-responsive, gastro-resistant drug delivery, showing minimal release in acidic gastric fluid and gradual release in intestinal fluid. Release from adipic acid-based polyesteramides is governed by both diffusion and surface erosion. |
| Biocompatibility & Biodegradability | Generally Recognized as Safe (GRAS) by the FDA. It is a natural metabolite in the Krebs cycle, ensuring high biocompatibility. | Naturally produced in the body during the metabolism of certain amino acids, indicating good biocompatibility. | Considered safe and is used to create biocompatible materials for applications like tissue engineering and drug delivery. It is partially metabolized in humans via β-oxidation into succinic acid. |
| Formulation Examples | Used as a linker for olanzapine in PVA films, as a counter-ion for metoprolol and sumatriptan, and as a cross-linker for PVA hydrogels. | Used in the production of polymers and as a plasticizer. | Used in polyesteramides for drug delivery, co-polyesters for gastro-resistant coatings, and in nanotherapeutics for paclitaxel delivery. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the synthesis, drug loading, and evaluation of dicarboxylic acid-based drug carriers.
Protocol 1: Synthesis of a Dicarboxylic Acid-Based Polyesteramide (PEA) Carrier
This protocol describes a general method for synthesizing a PEA resin using a dicarboxylic acid, adapted from methodologies for adipic acid-based PEAs.
Materials:
-
Dicarboxylic acid (e.g., Adipic Acid)
-
Diol or Amino Alcohol (e.g., Diethanolamine)
-
Solvent (e.g., Xylene)
-
Catalyst (optional, e.g., p-Toluenesulfonic acid)
Equipment:
-
Four-necked round-bottom flask
-
Dean-Stark trap
-
Water condenser
-
Mechanical stirrer
-
Thermometer and heating mantle
Procedure:
-
Place equimolar ratios of the dicarboxylic acid and the diol/amino alcohol in the four-necked round-bottom flask.
-
Add xylene to the flask to act as an azeotropic solvent.
-
Fit the flask with the Dean-Stark trap, condenser, mechanical stirrer, and thermometer.
-
Heat the reaction mixture to the reflux temperature of xylene (approx. 140°C) with continuous stirring. Water produced during the condensation reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the progression of polymerization.
-
Monitor the reaction progress by periodically measuring the acid value of the mixture. The reaction is considered complete when the acid value falls below a predetermined threshold.
-
Once complete, cool the mixture and remove the solvent under reduced pressure to obtain the final polyesteramide resin.
Protocol 2: Drug Loading via Single Emulsion-Solvent Evaporation
This is a common technique for encapsulating a hydrophobic drug into polymeric microparticles.
Materials:
-
Dicarboxylic acid-based polymer (e.g., PEA from Protocol 1)
-
Hydrophobic drug
-
Organic solvent (e.g., Dichloromethane, DCM)
-
Aqueous solution with surfactant (e.g., Polyvinyl alcohol, PVA)
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Beakers
-
Centrifuge
Procedure:
-
Dissolve a known amount of the polymer and the hydrophobic drug in an organic solvent like DCM. This forms the organic phase (O).
-
Prepare the aqueous phase (W) by dissolving a surfactant (e.g., 1% w/v PVA) in deionized water.
-
Add the organic phase to a larger volume of the aqueous phase under high-speed homogenization or sonication. This creates an oil-in-water (O/W) emulsion.
-
Transfer the resulting emulsion to a beaker and stir magnetically at room temperature for several hours to allow the organic solvent (DCM) to evaporate.
-
As the solvent evaporates, the polymer precipitates, forming solid, drug-loaded microparticles.
-
Collect the microparticles by centrifugation, wash them several times with deionized water to remove excess surfactant and unencapsulated drug, and then freeze-dry them for storage.
Protocol 3: In Vitro Drug Release Assay via Dialysis
This protocol measures the rate at which the encapsulated drug is released from the carrier into a buffer solution, simulating physiological conditions.
Materials:
-
Drug-loaded microparticles (from Protocol 2)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
Equipment:
-
Conical flasks or beakers
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Accurately weigh a specific amount of drug-loaded microparticles and suspend them in a known volume of PBS (e.g., 2 mL).
-
Transfer the suspension into a dialysis bag and securely seal both ends.
-
Place the dialysis bag into a larger container (e.g., a conical flask) containing a known volume of fresh PBS (e.g., 50 mL). The release medium should act as a sink, meaning its volume should be large enough that the drug concentration remains well below its saturation limit.
-
Place the container in a shaking incubator set to 37°C to simulate body temperature.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours, etc.), withdraw a sample from the release medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of the drug in the collected samples using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released over time using a standard calibration curve. The release kinetics can then be fitted to various mathematical models (e.g., zero-order, first-order, Korsmeyer-Peppas) to determine the release mechanism.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the formulation of dicarboxylic acid-based drug carriers.
References
A Head-to-Head Comparison of Derivatization Agents for Glutaric Acid Analysis by GC-MS
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of glutaric acid, the choice of derivatization agent is a critical step that significantly impacts the reliability and sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) results. This guide provides an objective comparison of commonly employed derivatization agents, supported by experimental data, to facilitate an informed decision for your analytical workflow.
This compound, a key biomarker in the diagnosis of certain metabolic disorders such as Glutaric Aciduria Type 1, is a non-volatile dicarboxylic acid. Direct analysis by GC-MS is not feasible due to its low volatility and high polarity. Derivatization is therefore an essential sample preparation step to convert this compound into a volatile and thermally stable derivative suitable for GC separation and subsequent mass spectrometric detection. This guide evaluates the efficiency of three major classes of derivatization agents: silylation reagents, specifically N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA); alkylation reagents, including Boron Trifluoride in Methanol (BF3/Methanol); and a halogenated alkylation agent, Pentafluorobenzyl Bromide (PFBBr).
Performance Comparison of Derivatization Agents
The selection of an appropriate derivatization agent hinges on several factors, including reaction efficiency, ease of use, stability of the derivatives, and the sensitivity of the subsequent GC-MS analysis. The following table summarizes the quantitative performance of BSTFA, BF3/Methanol, and PFBBr for the derivatization of this compound.
| Derivatization Agent | Derivative Formed | Derivatization Efficiency | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| BSTFA | Trimethylsilyl (TMS) ester | High | 5–40 pg[1][2] | Versatile, reacts with multiple functional groups.[1] | Derivatives can be sensitive to moisture. |
| BF3/Methanol | Methyl ester | High | 1–4 pg (in SIM mode)[1] | Forms stable derivatives, low detection limits. | Reaction by-products can be harsh on GC columns. |
| PFBBr | Pentafluorobenzyl (PFB) ester | High | Not explicitly found for this compound, but generally provides very low detection limits for fatty acids. | Forms highly electron-capturing derivatives, ideal for sensitive analysis. | Can be a more complex and time-consuming procedure. |
Experimental Protocols
Detailed methodologies for the derivatization of this compound using each of the compared agents are provided below. These protocols are based on established methods for dicarboxylic acids and can be adapted for specific laboratory conditions.
Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This method converts the carboxylic acid groups of this compound into their corresponding trimethylsilyl (TMS) esters.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable solvent)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Evaporate the sample containing this compound to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine to the dried sample to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the reaction vial.
-
Securely cap the vial and heat at 70°C for 60 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Esterification using Boron Trifluoride-Methanol (BF3/Methanol)
This alkylation method forms the dimethyl ester of this compound.
Materials:
-
This compound standard or sample extract
-
14% Boron Trifluoride in Methanol (BF3/Methanol) solution
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Evaporate the sample containing this compound to dryness.
-
Add 200 µL of 14% BF3/Methanol solution to the dried sample.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl esters to a clean vial for GC-MS analysis.
Esterification using Pentafluorobenzyl Bromide (PFBBr)
This method forms the pentafluorobenzyl (PFB) ester of this compound, which is particularly amenable to sensitive detection.
Materials:
-
This compound standard or sample extract
-
Pentafluorobenzyl Bromide (PFBBr) solution (5% in acetone)
-
Diisopropylethylamine (DIPEA) or another suitable base
-
Acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Evaporate the sample containing this compound to dryness.
-
Reconstitute the sample in 100 µL of acetonitrile.
-
Add 10 µL of DIPEA to catalyze the reaction.
-
Add 50 µL of 5% PFBBr in acetone.
-
Cap the vial and heat at 60°C for 60 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.
Conclusion
The choice of derivatization agent for the GC-MS analysis of this compound depends on the specific requirements of the assay. For routine analysis where high sensitivity is not the primary concern, BSTFA offers a versatile and straightforward silylation method. For applications demanding lower limits of detection, BF3/Methanol provides a robust and sensitive alkylation approach, yielding stable methyl esters. When ultimate sensitivity is required, particularly for trace-level analysis, PFBBr is a powerful derivatization agent that forms derivatives with excellent electron-capturing properties, although the procedure may be more involved. Researchers should consider the trade-offs between ease of use, required sensitivity, and potential matrix interferences when selecting the optimal derivatization strategy for their this compound analysis.
References
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Glutaric Acid
For researchers, scientists, and drug development professionals, the accurate quantification of glutaric acid, a key biomarker in certain metabolic disorders and a component in various industrial applications, is of paramount importance. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective, data-driven comparison of these methods, offering detailed experimental protocols and performance metrics to assist in selecting the most suitable technique for specific analytical needs.
Data Presentation
The following tables summarize the key quantitative performance parameters for both HPLC and GC-MS methods for the quantification of this compound. It is important to note that the data presented is collated from different studies and, therefore, direct comparison should be made with consideration of the different experimental conditions.
Table 1: Performance Characteristics of an HPLC Method for this compound Quantification
| Performance Parameter | Result |
| Linearity Range | 0 - 1000 µmol/l |
| Correlation Coefficient (r) | 0.9991 - 0.9999 |
| Limit of Detection (LOD) | 0.2 µmol/l |
| Limit of Quantification (LOQ) | Not explicitly stated, but the lowest standard was 2.5 µmol/l |
| Intra-day Precision (CV%) | |
| 25 µmol/l | 6.8% |
| 750 µmol/l | 6.6% |
| Inter-day Precision (CV%) | |
| 25 µmol/l | 4.6% |
| 750 µmol/l | 4.2% |
| Accuracy (%) | |
| 25 µmol/l | 109.8% |
| 750 µmol/l | 97.4% |
Data synthesized from a study on the quantification of this compound in urine using HPLC with fluorescence derivatization.[1][2]
Table 2: Performance Characteristics of a GC-MS Method for this compound Quantification
| Performance Parameter | Result (Quadrupole Mass Filter) | Result (Quadrupole Ion Trap) |
| Linearity Range | 0.19 - 3.8 µM | 0.19 - 3.8 µM |
| Correlation Coefficient (r) | 0.9998 | 0.9993 |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
| Run-to-run Precision (%) | 1.2 - 3.7% | 6.2 - 8.6% |
| Average Recovery (%) | 96% | 103% |
Data synthesized from an isotope dilution mass spectrometric assay for the quantification of this compound in urine and serum.[3][4]
Experimental Protocols
Detailed and optimized protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for the quantification of this compound using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a pre-column derivatization to form a fluorescent product, which enhances sensitivity and selectivity.[1]
1. Sample Preparation and Derivatization:
-
To 10 µL of a filtered urine sample, add 5 µL of internal standard (e.g., a structurally similar dicarboxylic acid).
-
Add 20 µL of 2 mol/l 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water.
-
Add 20 µL of 20% pyridine in dimethyl sulfoxide (DMSO).
-
Add 45 µL of 5 mmol/l 1-pyrenebutyric hydrazide (PBH) in DMSO.
-
Cap the vial, vortex for 30 seconds, and heat at 40°C for 1 hour.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, connected in series).
-
Mobile Phase A: Methanol:acetonitrile:water (1:6:3, v/v/v).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0–10 min, 100% A at 1 ml/min
-
10–14 min, 100% A at 2 ml/min
-
14–16 min, 5% A at 4 ml/min
-
16–18 min, 100% A at 4 ml/min
-
-
Injection Volume: 2 µL.
-
Detection: Fluorescence detector set to an excitation wavelength of 345 nm and an emission wavelength of 475 nm.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method typically requires derivatization to make the non-volatile this compound amenable to gas chromatography. A common approach involves silylation.
1. Sample Preparation and Derivatization:
-
To a urine or serum sample, add a deuterated internal standard (e.g., this compound-d4).
-
Perform a liquid-liquid extraction. For example, acidify the sample with HCl and extract with ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70-90°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.
2. GC-MS Conditions:
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature of 80-100°C, hold for 1-2 minutes.
-
Ramp at 10-20°C/min to 280-300°C.
-
Hold at the final temperature for 5-10 minutes.
-
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the this compound-TMS derivative and its internal standard.
Mandatory Visualization
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Experimental workflow for this compound quantification by GC-MS.
Method Comparison
Both HPLC and GC-MS are robust techniques for the quantification of this compound, with the choice of method often depending on the specific requirements of the analysis, available instrumentation, and the sample matrix.
-
Sample Preparation: GC-MS typically involves a more laborious sample preparation process, including extraction and derivatization, to ensure the volatility of the analyte. HPLC methods, particularly with derivatization for fluorescence detection, also require sample preparation, but may sometimes be simpler as volatility is not a concern.
-
Sensitivity and Selectivity: GC-MS is often considered the "gold standard" for its high sensitivity and selectivity, especially when operated in SIM mode. The use of mass spectrometry provides a high degree of confidence in the identification of the analyte. HPLC with fluorescence detection can also achieve excellent sensitivity and selectivity.
-
Throughput: The run times for both methods can be comparable. However, the more extensive sample preparation for GC-MS may lead to a lower overall sample throughput compared to some HPLC methods.
-
Instrumentation: HPLC systems are common in many analytical laboratories. GC-MS instruments, while also widely available, can have a higher initial cost and may require more specialized operator training.
References
A Comparative Guide to the Efficacy of Glutaric Acid and Other Organic Acids in Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of glutaric acid's performance against other organic acids in various scientific and industrial applications. The following sections detail quantitative data from experimental studies, outline methodologies for key experiments, and visualize complex processes to support further research and development.
Pharmaceutical Applications: Enhancing Drug Solubility and Dissolution
This compound has demonstrated significant efficacy as a co-former in pharmaceutical cocrystals, a technique used to improve the solubility and dissolution rate of poorly water-soluble drugs. A comparative study on the antiepileptic drug carbamazepine (CBZ) reveals the superior performance of this compound over other dicarboxylic acids.
Quantitative Data: Comparison of Carbamazepine Cocrystals
The following table summarizes the solubility and dissolution performance of carbamazepine cocrystals formed with various dicarboxylic acids.
| Co-former | Molar Ratio (CBZ:Co-former) | Solubility (mg/mL) | Dissolution in 45 min (%) |
| This compound | 1:1 | 24.92 ± 0.03 | 97 |
| Malonic Acid | 2:1 | Not Reported | 90 |
| Adipic Acid | 2:1 | Not Reported | 70 |
| Succinic Acid | 2:1 | 8.88 ± 0.01 | 52 |
| Pure Carbamazepine | - | Not Reported | ~60 |
Data sourced from a 2021 study on carbamazepine cocrystals.[1][2]
The data clearly indicates that the carbamazepine-glutaric acid (CBZ-GA) cocrystal exhibits the highest solubility and the most significant improvement in dissolution rate compared to cocrystals formed with malonic, adipic, and succinic acids, as well as the pure drug.[1][2]
Experimental Protocol: Preparation and Evaluation of Carbamazepine-Dicarboxylic Acid Cocrystals
Objective: To prepare and evaluate the physicochemical properties and in vitro dissolution of carbamazepine cocrystals with various dicarboxylic acids (glutaric, malonic, adipic, succinic acid).
Materials:
-
Carbamazepine (CBZ)
-
This compound (GA)
-
Malonic Acid (MA)
-
Adipic Acid (AA)
-
Succinic Acid (SA)
-
Ethanol (solvent)
-
Distilled water
-
Phosphate buffer (pH 6.8)
Procedure:
-
Cocrystal Preparation (Slurry Crystallization):
-
Suspend carbamazepine and the respective dicarboxylic acid co-former in ethanol in the specified molar ratios (e.g., 1:1 for CBZ-GA).
-
Stir the slurry at room temperature for a designated period (e.g., 72 hours) to allow for cocrystal formation.
-
Filter the resulting solid and dry it under vacuum at a controlled temperature (e.g., 40°C) for 24 hours.
-
-
Characterization:
-
Powder X-ray Diffractometry (PXRD): Confirm the formation of a new crystalline phase by comparing the PXRD patterns of the cocrystals with those of the individual components.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the samples to identify hydrogen bonding interactions between the drug and the co-former, which are indicative of cocrystal formation.
-
-
Solubility Studies:
-
Add an excess amount of the prepared cocrystal to a known volume of distilled water in a sealed container.
-
Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
-
Filter the saturated solution and analyze the concentration of carbamazepine using a suitable analytical method, such as UV-Vis spectrophotometry.
-
-
In Vitro Dissolution Studies:
-
Perform dissolution testing using a USP Dissolution Apparatus II (paddle type).
-
Use a phosphate buffer (pH 6.8) as the dissolution medium, maintained at 37 ± 0.5°C.
-
Add a specific amount of the cocrystal powder to the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the concentration of carbamazepine in each aliquot using UV-Vis spectrophotometry to determine the percentage of drug dissolved over time.
-
Visualization: Logical Flow of Cocrystal Performance
Caption: Logical relationship showing how dicarboxylic acids are used to form cocrystals, leading to improved drug properties.
Biopolymer and Hydrogel Applications: Crosslinking Agents
Dicarboxylic acids are frequently used as crosslinking agents to enhance the mechanical properties and stability of biopolymers and hydrogels. The length of the carbon chain in the dicarboxylic acid plays a crucial role in the final characteristics of the crosslinked material.
Quantitative Data: Comparison of Dicarboxylic Acids as Crosslinkers for Polyvinyl Alcohol (PVA)
While direct quantitative comparisons of this compound with other dicarboxylic acids in a single study are limited, research on crosslinking polyvinyl alcohol (PVA) films provides insights into the effect of the dicarboxylic acid's carbon chain length.
| Dicarboxylic Acid | Carbon Chain Length | Resulting PVA Film Properties |
| Oxalic Acid | C2 (even) | Translucent, rough, irregular matrix |
| Malonic Acid | C3 (odd) | Transparent, homogenous, densely packed |
| Succinic Acid | C4 (even) | Translucent, rough, irregular matrix |
| This compound | C5 (odd) | Transparent, homogenous, densely packed |
This "odd-even" effect highlights that dicarboxylic acids with an odd number of carbon atoms, like this compound, can result in more uniform and transparent polymer films.
A separate study comparing an aliphatic dicarboxylic acid (suberic acid, C8) and an aromatic dicarboxylic acid (terephthalic acid) for crosslinking PVA showed that the aliphatic acid resulted in a higher tensile strength (32.5 MPa) compared to the neat PVA (22.6 MPa).[3] This suggests that aliphatic dicarboxylic acids like this compound can be effective in improving the mechanical properties of biopolymers.
Experimental Protocol: Crosslinking of Polyvinyl Alcohol (PVA) with Dicarboxylic Acids
Objective: To prepare and characterize PVA films crosslinked with different dicarboxylic acids to evaluate their physicochemical properties.
Materials:
-
Polyvinyl alcohol (PVA) powder
-
Dicarboxylic acids (e.g., this compound, succinic acid, adipic acid)
-
Deionized water
-
Catalyst (e.g., sodium hypophosphite)
-
Petri dishes or casting plates
Procedure:
-
PVA Solution Preparation:
-
Dissolve a specific amount of PVA powder in deionized water with constant stirring at an elevated temperature (e.g., 90°C) until a clear, homogeneous solution is obtained.
-
Cool the solution to room temperature.
-
-
Crosslinking Solution Preparation:
-
Dissolve the dicarboxylic acid and the catalyst in deionized water.
-
-
Film Casting:
-
Mix the PVA solution with the crosslinking solution at a predetermined ratio.
-
Pour the mixture into petri dishes or onto casting plates.
-
Dry the films in an oven at a specific temperature (e.g., 50°C) to evaporate the water.
-
-
Curing:
-
Heat the dried films at a higher temperature (e.g., 120-140°C) for a specific duration to facilitate the esterification reaction between the hydroxyl groups of PVA and the carboxylic acid groups of the dicarboxylic acid, forming crosslinks.
-
-
Characterization:
-
Mechanical Testing: Measure the tensile strength, elongation at break, and Young's modulus of the crosslinked films using a universal testing machine.
-
Swelling Studies: Immerse a known weight of the dried film in water for 24 hours, then reweigh to determine the swelling ratio.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the formation of ester bonds as evidence of crosslinking.
-
Visualization: Workflow for Evaluating Dicarboxylic Acid Crosslinkers
Caption: Experimental workflow for the comparative evaluation of dicarboxylic acids as crosslinking agents for biopolymer films.
Antimicrobial Applications
Organic acids are widely recognized for their antimicrobial properties and are used as preservatives in food and pharmaceutical formulations. While extensive data exists for many common organic acids, specific comparative data for this compound is less prevalent. However, studies on dicarboxylic acids in general provide insights into their potential antimicrobial efficacy.
General Antimicrobial Activity of Dicarboxylic Acids
Research has shown that various dicarboxylic acids and their derivatives exhibit antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and fungi. The effectiveness is often dependent on the pH of the medium, as the undissociated form of the acid is more effective at penetrating microbial cell membranes.
One study found that dicarboxylic acids like malic acid and succinic acid acted synergistically with the antibiotic vancomycin against Pseudomonas aeruginosa. While this study did not include this compound, it suggests a potential mechanism of action for dicarboxylic acids as antimicrobial agents.
Further research is required to establish a comprehensive profile of this compound's antimicrobial efficacy with direct, quantitative comparisons (e.g., Minimum Inhibitory Concentration - MIC values) against other organic acids for specific pathogens.
Visualization: General Mechanism of Antimicrobial Action of Organic Acids
Caption: Generalized signaling pathway of the antimicrobial action of organic acids on microbial cells.
Bioplastic Applications: As a Plasticizer
This compound and its esters, such as diisooctyl glutarate (DIOG), are being explored as non-phthalate plasticizers for bioplastics like polyvinyl chloride (PVC). These plasticizers are crucial for imparting flexibility and durability to otherwise rigid polymers.
Comparative Performance of Glutarate Plasticizers
One study noted that the physical properties of a PVC film plasticized with dioctyl glutarate were comparable to those plasticized with dioctyl succinate and dioctyl adipate, suggesting similar performance among these dicarboxylic acid-based plasticizers. Further quantitative studies are needed to delineate the specific advantages of glutarate plasticizers in terms of tensile strength, elongation, and thermal stability in various bioplastic formulations.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization for specific laboratory conditions and materials. Researchers are encouraged to consult the primary literature for more detailed information.
References
Safety Operating Guide
Proper Disposal of Glutaric Acid: A Guide for Laboratory Professionals
Ensuring laboratory safety and compliance necessitates the proper disposal of all chemical waste, including glutaric acid. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these procedures is critical to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound waste, it is imperative to be aware of its potential hazards. This compound can cause severe skin burns and eye damage.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential PPE includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Use chemically resistant gloves.
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.
Always handle this compound and its waste in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[4] Ensure that an eyewash station and safety shower are readily accessible in the event of accidental exposure.
Step-by-Step Disposal Procedures
The recommended and safest method for disposing of this compound is through a licensed professional waste disposal service. However, for very small quantities of dilute solutions, in-lab neutralization may be a possibility, but it requires strict adherence to safety protocols and institutional approval.
Step 1: Waste Identification and Segregation
Properly identify and segregate this compound waste at the point of generation. Do not mix it with other waste streams to avoid potentially hazardous reactions. This compound is incompatible with strong oxidizing agents, bases, and reducing agents.
Step 2: Containerization and Labeling
Collect this compound waste in a designated, properly sealed, and clearly labeled container. The container should be made of a material compatible with this compound. Leave the original chemical containers for waste disposal whenever possible. The label should clearly state "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Professional Waste Disposal (Recommended)
The most reliable and compliant method for disposing of this compound is to contact your institution's EHS department or a licensed hazardous waste disposal company. They are equipped to handle and dispose of chemical waste in accordance with all local, regional, and national regulations.
Step 4: In-Lab Neutralization (For Small, Dilute Quantities Only)
Caution: This procedure should only be performed after a thorough risk assessment and with explicit approval from your institution's EHS department. Vapors and heat are generated during neutralization.
For very small quantities of dilute this compound solutions, in-lab neutralization may be an option. This process involves carefully adjusting the pH of the waste to a neutral range before disposal down the sanitary sewer.
General Neutralization Protocol:
-
Dilution: If starting with a concentrated solution, dilute it by slowly adding the acid to a large volume of cold water.
-
Neutralization: Prepare a basic solution, such as sodium carbonate or sodium hydroxide, in a large container of cold water. Slowly and with constant stirring, add the diluted this compound solution to the basic solution. Monitor the temperature of the solution and cool the container in an ice bath if necessary.
-
pH Verification: After the addition is complete, continue to stir the solution. Use a calibrated pH meter to check the pH. The target pH should be between 5.5 and 9.0.
-
Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be flushed down the sanitary sewer with a large volume of water (at least 20 parts water to 1 part neutralized solution).
Important Limitations:
-
This procedure is not suitable for large quantities of this compound.
-
Do not attempt to neutralize concentrated this compound without prior dilution.
-
If the this compound waste is contaminated with heavy metals or other hazardous substances, it must be disposed of via a professional waste management service.
Step 5: Spill Management
In the event of a this compound spill, evacuate the area and alert your supervisor and EHS department. For small spills, if you are trained and have the appropriate spill kit, you can proceed with cleanup.
-
Wear the necessary PPE.
-
Contain the spill using an absorbent material.
-
Carefully sweep or scoop up the solid material and place it in a labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
All materials used for the spill cleanup must be disposed of as hazardous waste.
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters for the disposal of this compound.
| Parameter | Value/Recommendation | Source |
| Primary Disposal Route | Licensed Professional Waste Disposal | |
| Sewer Disposal | Prohibited without neutralization | |
| Acceptable pH for Sewer Disposal (Post-Neutralization) | 5.5 - 9.0 | |
| Water Dilution for Sewer Disposal (Post-Neutralization) | >20 parts water to 1 part neutralized solution |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Glutaric Acid
Essential safety protocols and logistical plans for the proper handling and disposal of glutaric acid are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
This compound, while a valuable reagent in various scientific applications, presents hazards that necessitate careful handling to mitigate risks of exposure and injury. Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is paramount for safe laboratory practices.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as an irritant and can cause serious eye irritation. Some safety data sheets (SDS) indicate it may cause severe skin burns and eye damage, particularly at high concentrations or in powdered form, which can also cause respiratory tract irritation if inhaled.[1][2] Therefore, a thorough risk assessment should be conducted before commencing any work.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][3]
-
Use a fume hood for procedures that may generate dust or aerosols.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment Selection:
The selection of appropriate PPE is contingent on the specific handling scenario. The following table summarizes the recommended PPE for various tasks.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid this compound (small quantities) | Safety glasses with side-shields conforming to EN166 or NIOSH-approved. | Nitrile or neoprene gloves. Inspect gloves prior to use. | Laboratory coat. | Not generally required if handled in a well-ventilated area. |
| Handling Solid this compound (large quantities or potential for dust generation) | Chemical safety goggles. A face shield may be required if there is a significant risk of dust generation. | Nitrile or neoprene gloves with extended cuffs. | Laboratory coat or chemical-resistant apron. | A NIOSH-approved particulate respirator (e.g., N95) is recommended if dust is generated and engineering controls are insufficient. |
| Preparing Solutions of this compound | Chemical safety goggles. A face shield is recommended when handling concentrated solutions or larger volumes. | Nitrile or neoprene gloves. Consider thicker, chemical-resistant gloves for prolonged contact. | Chemical-resistant apron over a laboratory coat. | Not generally required if performed in a fume hood. If not, a respirator with an organic vapor/acid gas cartridge may be necessary. |
| Handling Solutions of this compound | Safety glasses with side-shields or chemical safety goggles, depending on the concentration and volume. | Nitrile or neoprene gloves. | Laboratory coat. | Not generally required for dilute solutions in a well-ventilated area. |
| Cleaning Spills | Chemical safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or coveralls, depending on the spill size. | For large spills, a full-face respirator with an organic vapor/acid gas cartridge and a particulate filter (P100) or a self-contained breathing apparatus (SCBA) may be necessary. |
Glove Selection Considerations:
While specific breakthrough time data for this compound is limited, the following provides general guidance for selecting appropriate gloves. Always consult the glove manufacturer's compatibility chart for specific chemicals.
| Glove Material | General Recommendation for Organic Acids |
| Nitrile | Good for incidental contact with many acids. |
| Neoprene | Good resistance to a range of acids. |
| Butyl Rubber | Excellent resistance to many corrosive acids. |
| Natural Rubber (Latex) | Fair resistance, but not recommended for prolonged contact with many acids. |
This table provides general guidance. Always verify glove compatibility with the specific chemical and task.
Operational and Disposal Plans
Step-by-Step Handling Procedures:
1. Pre-Handling:
- Read and understand the Safety Data Sheet (SDS) for this compound.
- Ensure the work area is clean and uncluttered.
- Verify that all necessary PPE is available and in good condition.
- Confirm the location and functionality of safety showers and eyewash stations.
2. Handling Solid this compound:
- Wear the appropriate PPE as outlined in the table above.
- Carefully weigh and transfer the solid in a designated area, preferably within a fume hood, to minimize dust generation.
- Avoid creating dust clouds.
- Use tools (e.g., spatulas, scoops) made of compatible materials.
3. Preparing and Handling this compound Solutions:
- Wear appropriate PPE, including chemical safety goggles and gloves.
- When dissolving the solid, slowly add the this compound to the solvent (e.g., water) to control the dissolution rate and prevent splashing.
- If the dissolution is exothermic, use a cooling bath.
- Clearly label all containers with the chemical name and concentration.
4. Spill Management:
- For small spills of solid this compound:
- Alert personnel in the immediate area.
- Wearing appropriate PPE, dampen the spilled material with water to prevent dust from becoming airborne.
- Carefully sweep or scoop the dampened material into a designated waste container.
- Clean the spill area with soap and water.
- For small spills of this compound solutions:
- Alert personnel in the immediate area.
- Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).
- Collect the absorbent material into a designated waste container.
- Clean the spill area with soap and water.
- For large spills:
- Evacuate the area immediately.
- Alert your institution's emergency response team.
- Only trained personnel with the appropriate PPE and equipment should handle large spills.
Disposal Plan:
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.
1. Unused this compound:
- Dispose of as hazardous chemical waste.
- Do not dispose of down the drain or in the regular trash.
- Store in a clearly labeled, sealed container awaiting pickup by your institution's hazardous waste management service.
2. Contaminated Materials:
- Contaminated PPE (e.g., gloves, aprons) should be disposed of as hazardous waste.
- Used absorbent materials from spill cleanups must also be treated as hazardous waste.
- Place all contaminated materials in a sealed, labeled bag or container.
3. Aqueous Solutions:
- For small quantities of dilute, non-hazardous this compound solutions, in-lab neutralization may be an option if permitted by your institution's policies.
- Neutralization Procedure (for small quantities of dilute acid):
- Work in a fume hood and wear appropriate PPE.
- Slowly add a dilute basic solution (e.g., sodium bicarbonate, sodium hydroxide) to the this compound solution while stirring.
- Monitor the pH. The final pH should be between 6 and 8.
- Dispose of the neutralized solution down the sanitary sewer with copious amounts of water, as permitted by local regulations.
- For concentrated solutions or larger volumes, dispose of as hazardous chemical waste.
Workflow for Personal Protective Equipment Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
